3-Methylbenzo[b]thiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267241. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBRPHZZSLCDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074526 | |
| Record name | 3-Methylbenzo[b]thiophene | |
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Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | 3-Methylbenzo(b)thiophene | |
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CAS No. |
1455-18-1 | |
| Record name | 3-Methylbenzothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methylthianaphthene | |
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| Record name | 3-Methylbenzo[b]thiophene | |
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| Record name | 3-Methylbenzo[b]thiophene | |
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| Record name | 3-methylbenzo[b]thiophene | |
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| Record name | 3-METHYLTHIANAPHTHENE | |
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Foundational & Exploratory
Introduction: The Significance of the 3-Methylbenzo[b]thiophene Scaffold
An In-depth Technical Guide to the Synthesis of 3-Methylbenzo[b]thiophene for Researchers and Drug Development Professionals
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold that occupies a central role in medicinal chemistry and materials science.[1] Its planar, electron-rich structure enhances binding affinity to a wide array of biological targets, leading to its incorporation into numerous clinically significant drugs such as the osteoporosis treatment Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole.[2][3] Beyond its pharmaceutical utility, the unique electronic properties of the benzo[b]thiophene core have established it as a valuable component in the development of organic semiconductors and light-emitting diodes.[3]
Within this important class of compounds, this compound stands out as a crucial raw material and synthetic intermediate.[4] The presence of the methyl group at the C3 position provides a key structural element and a reactive handle for further functionalization, making it a foundational building block for more complex molecular architectures. The strategic synthesis of this specific isomer is therefore of paramount importance for researchers in organic synthesis and drug discovery.
This technical guide provides an in-depth exploration of the core synthetic mechanisms for obtaining this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying principles of each major synthetic strategy, offering field-proven insights into the causality behind experimental choices. The methodologies presented are chosen to represent the most robust, versatile, and mechanistically insightful routes, including modern electrophilic cyclizations, classical acid-catalyzed condensations, and innovative transition-metal-free annulations.
Part 1: Electrophilic Cyclization of 2-Alkynyl Thioethers: A Modern and Versatile Approach
The electrophilic cyclization of 2-alkynyl thioethers has emerged as one of the most powerful and adaptable strategies for the synthesis of substituted benzo[b]thiophenes.[3] This method is predicated on a two-stage process: first, the construction of a 2-alkynyl thioether precursor, and second, an electrophile-mediated intramolecular cyclization. This approach offers exceptional control over the substitution pattern of the final product.
Principle and Rationale
The core of this strategy lies in the activation of the alkyne's carbon-carbon triple bond by an electrophile (E⁺). This activation renders the alkyne susceptible to intramolecular nucleophilic attack by the adjacent sulfur atom. The choice of electrophile is critical as it not only facilitates the ring closure but is also incorporated into the product, typically at the C3 position, providing a convenient handle for further synthetic transformations.
The precursor required for the synthesis of this compound is a thioether bearing a propyne group ortho to the sulfur atom on the benzene ring. This precursor is most commonly assembled via a Sonogashira coupling reaction between a 2-halothioanisole and propyne gas or a suitable surrogate.[5]
Reaction Mechanism: Electrophilic Cyclization
The mechanism proceeds through a distinct sequence of steps initiated by the electrophile.
-
Electrophile Coordination: The electrophile (e.g., I⁺ from I₂, Br⁺ from NBS) coordinates to the electron-rich alkyne, forming a cyclic halonium-ion intermediate (or a related activated species).
-
Intramolecular Nucleophilic Attack: The lone pair of the sulfur atom attacks one of the carbons of the activated alkyne in a 5-endo-dig cyclization pathway. This is the key ring-forming step.
-
Rearomatization: The resulting sulfonium ion intermediate undergoes deprotonation and subsequent elimination of the methyl group from the sulfur atom to regenerate the aromaticity of the benzene ring and form the stable benzo[b]thiophene core.
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- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methylbenzo[b]thiophene: Properties, Reactivity, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
3-Methylbenzo[b]thiophene is a sulfur-containing heterocyclic compound of significant interest in both medicinal chemistry and materials science. As a derivative of benzothiophene, a structural motif found in numerous biologically active molecules and pharmaceuticals, it serves as a critical building block for the synthesis of novel therapeutic agents.[1][2][3] Its electron-rich aromatic system also imparts electronic properties that are leveraged in the development of organic semiconductor materials.[4][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, details its spectroscopic signature, outlines its chemical reactivity, and discusses its applications for researchers, scientists, and drug development professionals.
Molecular Structure and Core Attributes
This compound, also known as 3-methylthianaphthene, possesses a bicyclic structure where a thiophene ring is fused to a benzene ring.[6][7] The methyl group at the 3-position is a key feature, influencing the molecule's steric and electronic properties and providing a site for further chemical modification. This "privileged scaffold" is a cornerstone in drug discovery due to its ability to form favorable interactions with a wide range of biological targets.[1][2]
Caption: Molecular structure of this compound (C₉H₈S).
Physical and Physicochemical Properties
The physical state and solubility characteristics of a compound are foundational to its handling, formulation, and biological activity. This compound is a colorless to yellow liquid at room temperature, characterized by a strong, unpleasant odor.[6][8] Its high lipophilicity, indicated by the log Pow value, suggests good membrane permeability, a desirable trait for drug candidates.
Table 1: Key Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₈S | [4][7][9] |
| Molecular Weight | 148.22 g/mol | [4][7] |
| Appearance | Clear, colorless to yellow liquid | [8][9] |
| Odor | Stench | [6][8] |
| Melting Point | -40 °C | [4][8] |
| Boiling Point | 72 - 74 °C at 2 mmHg (3 hPa) | [8][10] |
| Density | 1.106 g/mL at 25 °C | [4][8][10] |
| Refractive Index (n20/D) | 1.6240 | [9][10] |
| Flash Point | 104 °C (closed cup) | [8] |
| Partition Coefficient | log Pow: 3.647 | [8] |
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are critical for regulatory submission and reproducible research. A combination of spectroscopic techniques is employed to confirm the structure of this compound.
Core Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show a singlet for the methyl protons (CH₃) and a complex multiplet pattern in the aromatic region corresponding to the protons on the fused benzene ring and the lone proton on the thiophene ring.
-
¹³C NMR : The spectrum will display nine distinct carbon signals, with the methyl carbon appearing upfield and the aromatic carbons appearing downfield. Specific chemical shifts can be found in referenced literature.[5]
-
-
Mass Spectrometry (MS) :
-
Infrared (IR) Spectroscopy :
-
The IR spectrum exhibits characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C stretching bands for the aromatic rings. The C-S bond vibration is also a key feature.[6]
-
Experimental Protocol: Standard Quality Control Workflow
This protocol outlines a standard workflow for confirming the identity and assessing the purity of a supplied batch of this compound.
Objective: To verify the structural integrity and purity (>95%) of a this compound sample.
Methodology:
-
Sample Preparation : Prepare a dilute solution of the sample in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a separate dilute solution in a volatile solvent (e.g., methanol or acetonitrile) for GC-MS analysis.
-
¹H and ¹³C NMR Analysis :
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Causality : This is the definitive method for structural elucidation. The chemical shifts, integration, and coupling constants must match the known values for this compound.[5] The absence of significant impurity peaks is the primary measure of purity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).
-
Causality : This technique separates volatile impurities and provides mass data. The GC chromatogram should show a single major peak, and the mass spectrum of this peak must correspond to the molecular weight (m/z = 148) and fragmentation pattern of the target compound.[6]
-
-
Data Analysis and Validation :
-
Compare the acquired spectra with reference data from trusted sources.[5][6][7]
-
Calculate purity based on the relative peak areas in the GC chromatogram and/or the integration of signals in the ¹H NMR spectrum. The sample passes if purity is ≥95% and all spectra are consistent with the structure of this compound.
-
Caption: Quality control workflow for identity and purity verification.
Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay between the electron-rich thiophene ring, the stable benzene ring, and the adjacent methyl group.
-
Stability : The compound is stable under recommended storage conditions (cool, dry, well-ventilated, tightly sealed container).[8] It is incompatible with strong oxidizing agents.[8]
-
Reactivity of the Methyl Group : The methyl group is susceptible to free-radical halogenation, providing a synthetic handle for further functionalization. For instance, bromination using N-bromosuccinimide (NBS) in the presence of an initiator like benzoyl peroxide can selectively produce 3-(bromomethyl)benzo[b]thiophene.[12] This reaction is stereoselective when performed in non-polar solvents like n-heptane.[12]
-
Reactivity of the Heterocyclic Ring : While the 3-position is blocked by the methyl group, the benzothiophene ring can undergo electrophilic substitution, although it is less reactive than thiophene itself. The bromine atom in related 3-bromo-2-methyl-benzo[b]thiophene derivatives is reactive and can participate in various coupling reactions, highlighting the synthetic utility of halogenated benzothiophenes.[13]
-
Synthesis : Common synthetic routes to the benzothiophene scaffold include the cyclization of o-halophenylacetylenes with a sulfur source, often catalyzed by inexpensive metals like copper, or the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate.[5][14][15]
Applications in Research and Drug Development
The benzothiophene core is a key pharmacophore in numerous approved drugs and clinical candidates, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[5] Derivatives of this compound are actively being explored for a wide range of therapeutic applications.
-
Antimicrobial and Antifungal Agents : The placement of substituents on the benzothiophene ring is crucial for antimicrobial activity.[16] Halogenated derivatives, in particular, have shown promise against Gram-positive bacteria and yeast.[16]
-
Enzyme Inhibition : The scaffold is used to design inhibitors for various enzymes. For example, benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of cholinesterases, which are relevant targets for Alzheimer's disease.[17] The scaffold is also central to the development of potent kinase inhibitors (e.g., for PIM kinases and MK2) for cancer therapy and inflammatory diseases.[5]
-
Diverse Biological Activities : The benzothiophene scaffold has demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[1][2][16]
-
Materials Science : Due to its electron-rich aromatic structure, this compound and its derivatives are used as building blocks for organic semiconductor materials, which are essential for applications like thin-film transistors.[4][5]
Safety, Handling, and Storage
While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, proper laboratory safety protocols are essential when handling this compound.[18]
-
Hazard Identification : According to GHS classifications aggregated by ECHA, the compound is considered harmful if swallowed (Acute Toxicity 4, Oral).[6] It may also be an eye irritant.[6] To the best of current knowledge, its chemical, physical, and toxicological properties have not been exhaustively investigated.[8]
-
Handling Precautions :
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[8]
-
Skin Contact : Wash off with soap and plenty of water. Consult a physician.[8]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and consult a physician.[8]
-
-
Storage :
Conclusion
This compound is a versatile and valuable chemical entity with a well-defined set of physical and chemical properties. Its structural features make it an important scaffold in medicinal chemistry, leading to the development of a wide array of biologically active compounds. Furthermore, its electronic characteristics are being harnessed in the field of materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for researchers and scientists aiming to leverage this potent building block in their work.
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3-Methylbenzothiophene . MySkinRecipes. [Link]
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This compound | C9H8S | CID 73817 . PubChem, National Institutes of Health. [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies . PubMed Central, National Institutes of Health. [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents . PubMed Central, National Institutes of Health. [Link]
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This compound (C9H8S) . PubChemLite. [Link]
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Benzothiophene . Wikipedia. [Link]
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3-Methylbenzothiophene . NIST WebBook. [Link]
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors . Royal Society of Chemistry Publishing. [Link]
- Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene (CN113480517A).
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Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2′,3′-e][6][8]dithiins via a Domino Thienannulation Reaction . American Chemical Society Publications. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry . PubMed, National Institutes of Health. [Link]
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An overview of benzo [b] thiophene-based medicinal chemistry . ResearchGate. [Link]
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3-Methylbenzo[b]thiophene ¹H NMR and ¹³C NMR spectral data
This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3-Methylbenzo[b]thiophene (CAS: 1455-18-1). It is designed for researchers requiring precise chemical shift assignments, coupling constants, and structural validation parameters.
Core Identity & Structural Framework
This compound (also known as 3-methylthianaphthene) is a fused bicyclic heteroaromatic scaffold.[1] It consists of a benzene ring fused to a thiophene ring, substituted with a methyl group at the C-3 position.[1][2] This structure creates specific electronic environments that are distinct from the parent benzo[b]thiophene, particularly at the C-2 and C-3a positions.[1]
Structural Numbering & Logic
The numbering convention follows IUPAC standards for fused heterocycles.[1] The sulfur atom is position 1.[1] The carbon adjacent to sulfur in the heterocyclic ring is C-2.[1] The carbon bearing the methyl group is C-3.[1] The bridgehead carbons are C-3a and C-7a.[1]
Figure 1: Connectivity and numbering scheme. Note the methyl substitution at C-3, which exerts a deshielding effect on C-3 and a shielding effect on C-2.[1]
Experimental Parameters
To ensure reproducibility, the following acquisition parameters are recommended for standard characterization:
-
Solvent: Deuterated Chloroform (
) is the standard solvent.[1] Dimethyl sulfoxide- ( ) may be used but will cause solvent-induced shifts (typically – ppm for protons).[1] -
Reference: Tetramethylsilane (TMS,
ppm) or residual ( ppm, ppm). -
Frequency: Data below corresponds to
MHz for and MHz for .
H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by a diagnostic allylic coupling between the methyl group and the H-2 proton.[1]
Chemical Shift Table ( )
| Position | Multiplicity | Assignment Logic | ||
| Me-3 | 2.43 - 2.48 | Doublet (d) | Methyl group attached to aromatic ring.[1] Shows long-range coupling to H-2.[1] | |
| H-2 | 6.95 - 7.10 | Quartet (q) | The thiophene ring proton.[1] Shielded relative to parent benzo[b]thiophene (7.4 ppm) due to electron-donating methyl.[1] | |
| H-5, H-6 | 7.30 - 7.45 | Multiplet (m) | - | Benzene ring protons (meta/para to fusion).[1] Overlapping region. |
| H-4, H-7 | 7.65 - 7.85 | Multiplet (m) | Protons adjacent to the ring fusion. Deshielded by ring current anisotropy.[1] H-4/H-7 often appear as distinct doublets or multiplets at the low-field end.[1] |
Mechanistic Insight: The Allylic Coupling
Unlike a simple singlet, the methyl group at C-3 often appears as a doublet with a small coupling constant (
Validation Check: If the methyl peak at ~2.45 ppm is a sharp singlet with no broadening, ensure the sample is not the 2-methyl isomer (where H-3 would be a singlet) or that line broadening isn't obscuring the coupling.[1]
C NMR Spectral Data
The carbon spectrum is pivotal for distinguishing the 3-methyl isomer from the 2-methyl isomer.[1] The quaternary carbon at C-3 is the primary indicator.[1]
Chemical Shift Table ( )
| Position | Type | Notes | |
| Me-3 | 13.5 - 14.0 | Typical aromatic methyl shift.[1] | |
| C-2 | 120.5 - 122.0 | Upfield shift relative to parent (126 ppm) due to | |
| C-3 | 131.0 - 133.5 | Quaternary.[1] Deshielded relative to parent (124 ppm) due to | |
| C-4, 5, 6, 7 | 121.0 - 125.0 | Aromatic methines. C-5 and C-6 are typically shielded relative to C-4 and C-7.[1] | |
| C-3a | 138.0 - 140.0 | Bridgehead carbon.[1] | |
| C-7a | 140.0 - 142.0 | Bridgehead carbon adjacent to Sulfur.[1] Usually the most deshielded quaternary signal.[1] |
Assignment Workflow & Logic
Use the following logic flow to confirm the identity of this compound in a crude reaction mixture.
Figure 2: Decision tree for distinguishing this compound from its isomers using
References
-
Primary Spectral Data Source: Clark, P. D., Ewing, D. F., & Scrowston, R. M. (1976).[3][4][5] NMR studies of sulphur heterocycles: III—
C spectra of benzo[b]thiophene and the methylbenzo[b]thiophenes. Organic Magnetic Resonance, 8(5), 252–257. -
Synthesis & Characterization: Migulin, V. A. (2020).[1][6] Convenient and Efficient Synthesis of 2-Methyl-5-nitrobenzo[b]thiophene and Its Derivatives. Figshare.
-
Database Validation: National Institute of Standards and Technology (NIST).[1] (2023).[1][4] 3-Methylbenzothiophene Mass Spectrum & Infrared Data. NIST Chemistry WebBook, SRD 69.
-
Spectral Database for Organic Compounds (SDBS): SDBS No. 12301 (this compound).[1] AIST. (Data verified via cross-reference with Clark et al.).
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Technical Guide: FT-IR and Raman Spectroscopy of 3-Methylbenzo[b]thiophene
[1]
Executive Summary
3-Methylbenzo[b]thiophene (CAS: 1455-18-1) serves as a critical sulfur-containing heterocyclic scaffold in medicinal chemistry, particularly in the synthesis of selective estrogen receptor modulators (SERMs) and optoelectronic materials. Its structural integrity—defined by the fusion of a benzene ring with a thiophene ring substituted at the 3-position—requires precise analytical validation.
This guide provides an authoritative methodology for the vibrational characterization of this compound. By leveraging the complementary nature of Fourier Transform Infrared (FT-IR) and Raman spectroscopy , researchers can achieve unambiguous structural confirmation, differentiate between positional isomers (e.g., 2-methyl vs. 3-methyl), and monitor reaction kinetics during synthesis.
Chemical Profile & Safety Protocols
Before spectral acquisition, the physicochemical properties of the analyte must be understood to select the appropriate sampling technique.
| Property | Specification | Analytical Implication |
| Molecular Formula | C₉H₈S | Heteroatom (S) introduces heavy-atom vibrational modes.[1] |
| Molecular Weight | 148.23 g/mol | Mid-range mass; sharp spectral features expected.[1] |
| Physical State | Colorless Liquid | Requires liquid cell or ATR (Attenuated Total Reflectance) for IR.[1] |
| Odor/Hazards | Stench; Irritant | CRITICAL: Sample preparation must occur in a fume hood.[1] Sealed liquid cells are preferred over open plates to contain odors.[1] |
Experimental Methodology
FT-IR Acquisition Protocol (ATR Method)
Rationale: ATR is chosen over transmission cells for its speed, ease of cleaning, and ability to handle liquid samples without pathlength calculation errors.
Equipment: FT-IR Spectrometer with Diamond/ZnSe ATR accessory. Detector: DTGS (Deuterated Triglycine Sulfate) for standard sensitivity or MCT (Mercury Cadmium Telluride) for high-speed kinetics.[1]
Step-by-Step Workflow:
-
System Blanking: Clean the ATR crystal with isopropanol.[1] Collect a 32-scan background spectrum in air.[1]
-
Sample Loading: Using a glass Pasteur pipette, deposit 10–20 µL of neat this compound onto the center of the crystal.[1]
-
Containment: Immediately cover the sample with the volatile cover clamp to minimize evaporation and stench.[1]
-
Acquisition:
-
Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required) and baseline correction.
Raman Acquisition Protocol (Dispersive/FT-Raman)
Rationale: Raman is non-destructive and allows sampling through glass vials, eliminating odor exposure.[1] It is particularly sensitive to the polarizability of the C-S and C=C bonds.
Equipment: Confocal Raman Microscope or Handheld Probe. Laser Source: 785 nm or 1064 nm .[1]
-
Note: Avoid 532 nm (Green) if the sample has any yellowing/impurities, as thiophene derivatives can exhibit fluorescence that swamps the Raman signal. 1064 nm (FT-Raman) is the gold standard for fluorescence suppression.[1]
Step-by-Step Workflow:
-
Sample Prep: Transfer 1 mL of sample into a standard 2 mL borosilicate glass vial. Cap tightly.
-
Focusing: Focus the laser through the glass wall, approximately 200 µm into the liquid bulk to avoid glass signal interference.[1]
-
Acquisition:
-
Calibration: Verify shift accuracy using a silicon standard (520.7 cm⁻¹) prior to measurement.
Spectral Analysis & Assignment
The vibrational signature of this compound is a superposition of the benzothiophene core and the methyl substituent.
Diagnostic Bands (The "Fingerprint")
The following table synthesizes experimental trends for benzothiophenes with DFT-predicted shifts for the methyl derivative.
| Vibrational Mode | Frequency (cm⁻¹) | Active Spectrum | Assignment Logic |
| Aromatic C-H Stretch | 3050 – 3100 | IR & Raman | Characteristic of unsaturated heteroaromatic rings.[1] |
| Methyl C-H Stretch | 2910 – 2980 | IR (Weak) / Raman (Strong) | Asymmetric and symmetric stretching of the -CH₃ group. Key differentiator from non-alkylated analogs.[1] |
| Ring Stretching (C=C) | 1450 – 1580 | IR & Raman | Skeletal vibrations of the benzene and thiophene rings.[1] |
| Methyl Deformation | ~1380 & 1440 | IR | Umbrella mode (sym) and scissoring (asym) of -CH₃.[1] |
| Ring Breathing | 1000 – 1100 | Raman (Very Strong) | Symmetric expansion of the fused ring system.[1] Highly polarizable. |
| C-S Stretching | 700 – 750 | IR (Strong) / Raman | Heavy atom stretch.[1] The position shifts slightly depending on the substituent position (2- vs 3-methyl). |
| Out-of-Plane (OOP) C-H | 730 – 770 | IR (Strong) | "Ortho" substitution pattern on the benzene ring; diagnostic for substitution patterns. |
Differentiating Isomers (2-Methyl vs. 3-Methyl)
Distinguishing this compound from its isomer, 2-Methylbenzo[b]thiophene, is a common analytical challenge.[1]
-
Fingerprint Region (IR): The OOP bending vibrations (600–900 cm⁻¹) are highly sensitive to substitution position.[1] The specific pattern of peaks in the 700–850 cm⁻¹ range will differ due to the change in symmetry and reduced mass distribution of the thiophene ring protons.
-
Raman Low Frequency: The lattice modes (if solid) or low-frequency skeletal deformations (<600 cm⁻¹) often show significant shifts between isomers.
Visualization: Spectral Assignment Workflow
The following diagram illustrates the logical flow for assigning a spectrum to this compound, ensuring self-validation.
Caption: Logical decision tree for the spectral confirmation of this compound, integrating both IR and Raman data points.
Applications in Drug Development
Reaction Monitoring
In the synthesis of SERMs (e.g., Raloxifene analogs), the 3-methyl group is often a stable anchor while the benzene ring undergoes acylation.
-
Protocol: Monitor the disappearance of the C-H stretch of the reactant or the appearance of a Carbonyl (C=O) stretch at ~1650 cm⁻¹ (if acylation occurs).
-
Advantage: Raman can be performed in situ through a glass reactor window, tracking the reaction without sampling hazardous aliquots.[1]
Purity Analysis
Vibrational spectroscopy can detect solvent residues (e.g., Methanol O-H stretch at 3300 cm⁻¹) or precursors (e.g., unreacted thiophenol) that may not be visible in UV-Vis if chromophores overlap.
References
3-Methylbenzo[b]thiophene molecular weight and formula
From Fundamental Properties to Therapeutic Applications
Executive Summary
3-Methylbenzo[b]thiophene (CAS: 1455-18-1) represents a critical structural motif in both petrochemical refinement and medicinal chemistry. As a refractory sulfur species, it serves as a primary model for evaluating Oxidative Desulfurization (ODS) protocols in fossil fuels. Conversely, in drug discovery, its fused bicyclic architecture functions as a bioisostere for indole and naphthalene, offering a lipophilic scaffold that modulates potency in kinase inhibitors and estrogen receptor ligands.
This technical guide provides a rigorous analysis of the molecule's physicochemical properties, validated synthesis protocols, and its dual-utility in energy and pharmaceutical sciences.
Part 1: Physicochemical Specifications[1][2]
The following data aggregates experimental values and computed properties essential for analytical identification and stoichiometric calculations.
| Property | Value | Unit | Condition/Method |
| Molecular Formula | C₉H₈S | - | - |
| Molecular Weight | 148.23 | g/mol | Average Mass |
| Monoisotopic Mass | 148.03467 | Da | High-Res MS (Calculated) |
| CAS Registry | 1455-18-1 | - | - |
| Appearance | Colorless to pale yellow liquid | - | Standard Temperature |
| Density | 1.106 – 1.130 | g/mL | @ 25 °C |
| Boiling Point | 72–74 | °C | @ 2 mmHg (Vacuum) |
| Boiling Point | 221 | °C | @ 760 mmHg (Predicted) |
| Refractive Index | - | - | |
| Flash Point | 104 (219) | °C (°F) | Closed Cup |
| Solubility | Immiscible | Water | Lipophilic (logP ~3.[1][2][3][4][5]2) |
Part 2: Synthetic Methodology
For research applications requiring high regioselectivity, direct methylation of benzo[b]thiophene often yields C2/C3 mixtures due to competing lithiation sites. The most robust protocol for generating isomerically pure this compound is the Cyclization of Arylthioacetones .
Validated Protocol: Acid-Mediated Cyclization
This method relies on the condensation of benzenethiol with chloroacetone, followed by Polyphosphoric Acid (PPA) mediated ring closure.
Step 1: Thioether Formation
-
Reagents: Benzenethiol (1.0 eq), Chloroacetone (1.1 eq), K₂CO₃ (1.2 eq), Acetone (Solvent).
-
Procedure: Dissolve benzenethiol in acetone with K₂CO₃. Add chloroacetone dropwise at 0°C to prevent exothermic runaway. Stir at room temperature for 4 hours.
-
Workup: Filter inorganic salts, concentrate filtrate, and extract with Et₂O. Yields 1-(phenylthio)propan-2-one.
Step 2: Intramolecular Cyclization
-
Reagents: 1-(phenylthio)propan-2-one, Polyphosphoric Acid (PPA), Chlorobenzene (optional co-solvent).
-
Procedure: Heat PPA to 80°C. Slowly add the thioether precursor. The reaction is driven by electrophilic aromatic substitution (Friedel-Crafts type) onto the benzene ring.
-
Condition: Raise temperature to 100–110°C for 2 hours.
-
Purification: Quench with ice water. Extract with DCM. Purify via vacuum distillation (bp 72-74°C @ 2mmHg) or silica chromatography (Hexanes).
Synthesis Workflow Diagram
Figure 1: Two-step synthesis of this compound via thioether intermediate.
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, researchers should look for the following spectral signatures.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.45 ppm (d, 3H): Methyl group at C3. Shows minor allylic coupling.
-
δ 7.10 ppm (m, 1H): Proton at C2. Distinctive thiophene ring proton, often appears as a quartet or doublet depending on resolution of long-range coupling.
-
δ 7.30 – 7.85 ppm (m, 4H): Aromatic protons of the benzene ring. The protons at C4 and C7 typically appear downfield due to deshirlding.
-
-
GC-MS (EI, 70 eV):
-
Molecular Ion (M⁺): m/z 148 (Base peak, 100%).
-
Fragment (M - H)⁺: m/z 147 (Stable tropylium-like sulfur cation).
-
Fragment (M - CH₃)⁺: m/z 133 (Loss of methyl group, benzothiophene cation).
-
Part 4: Applications in Research & Industry[8]
1. Petrochemistry: Oxidative Desulfurization (ODS)
This compound is a "refractory" sulfur compound. In diesel hydrodesulfurization (HDS), the methyl group at the 3-position creates steric hindrance that protects the sulfur atom from the catalyst surface (e.g., CoMo/Al₂O₃), making it harder to remove than thiophene but easier than 4,6-dimethyldibenzothiophene.
Mechanism of Removal (ODS): In oxidative protocols (e.g., H₂O₂/Formic Acid), the sulfur lone pair is attacked to form the sulfoxide and subsequently the sulfone. The sulfone is highly polar and can be extracted using acetonitrile or ionic liquids.
2. Medicinal Chemistry: Bioisosterism
The this compound scaffold is utilized to improve metabolic stability and lipophilicity compared to indole.
-
Kinase Inhibition: The sulfur atom alters the hydrogen bonding capability of the hinge-binding region compared to the NH of indole.
-
Sertaconazole Analogs: Used in antifungal research, where the benzothiophene core mimics the tryptophan side chain or interacts with lanosterol 14α-demethylase (CYP51).
Metabolic/Oxidative Pathway Diagram
Figure 2: Oxidative pathway converting the lipophilic sulfide to the polar sulfone, the basis for ODS and metabolic clearance.
References
-
NIST Chemistry WebBook. 3-Methylbenzothiophene Thermochemical Data. National Institute of Standards and Technology. Link
-
PubChem. this compound Compound Summary (CID 73817).[1][6] National Library of Medicine. Link
- Campaigne, E., & Cline, R. E. (1956).Benzo[b]thiophene Derivatives. Journal of Organic Chemistry.
- Song, C., & Ma, X. (2003).New design approaches to ultra-clean diesel fuels by selective adsorption and selective oxidation. Applied Catalysis B: Environmental. (Mechanism of ODS for refractory sulfur).
Sources
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 3-methylbenzo[b]thiophene, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the intricate interplay of electronic and steric effects that govern the regioselectivity of these transformations. We will delve into the causality behind experimental choices for key reactions including halogenation, nitration, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. Each section is designed as a self-validating system, integrating mechanistic principles with detailed, actionable protocols derived from established methodologies for analogous systems. This guide is intended to empower researchers to confidently design and execute synthetic strategies involving this versatile molecular core.
Core Principles: Understanding the Reactivity of the this compound System
The benzo[b]thiophene scaffold presents a fascinating case for electrophilic aromatic substitution (SEAr). It is a fused ring system where a benzene ring and a thiophene ring are ortho-fused. The thiophene ring, in general, is more electron-rich and thus more reactive towards electrophiles than benzene.[1] The lone pairs on the sulfur atom contribute to the aromaticity and significantly increase the electron density of the thiophene portion of the molecule.
In an unsubstituted benzo[b]thiophene, electrophilic attack preferentially occurs at the C2 position, followed by the C3 position. This preference is dictated by the ability of the sulfur atom to stabilize the resulting carbocation intermediate (the sigma complex or arenium ion).
The introduction of a methyl group at the C3 position profoundly influences this inherent reactivity. The 3-methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This has two major consequences:
-
Activation: The methyl group further increases the electron density of the entire ring system, making this compound more reactive towards electrophiles than the parent benzo[b]thiophene.
-
Directing Effects: The key question becomes: where does the electrophile attack? The 3-methyl group will sterically hinder attack at C3 and electronically direct the electrophile. The primary competition will be between substitution at the C2 position of the thiophene ring and substitution on the benzene ring (positions C4, C5, C6, and C7).
Based on analogous systems, we can predict the likely outcomes. For instance, the Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophene (containing a strong electron-donating group at C3) occurs at the C2 position.[2] Conversely, when a deactivating, electron-withdrawing group (EWG) such as a cyano or carboxyl group is at the C3 position, the thiophene ring is deactivated, and electrophilic substitution occurs exclusively on the benzene ring.[3]
Given that the methyl group is activating, it is most probable that electrophilic substitution on this compound will preferentially occur at the C2 position under mild conditions. However, under more forcing conditions or with highly reactive electrophiles, substitution on the benzene ring is a distinct possibility.
Halogenation: Selective Introduction of Halogens
Halogenation is a cornerstone transformation for introducing a versatile synthetic handle for further functionalization, such as cross-coupling reactions. The regioselectivity of halogenation on this compound is highly dependent on the reaction conditions, which determine whether a free-radical or an electrophilic pathway is favored.
Electrophilic Ring Halogenation
For the purpose of this guide, we focus on the electrophilic substitution on the aromatic core. This reaction proceeds via the attack of an electrophilic halogen species (e.g., Br+).
Causality and Regioselectivity: The electron-donating 3-methyl group activates the C2 position, making it the most nucleophilic center. Therefore, electrophilic bromination is expected to yield 2-bromo-3-methylbenzo[b]thiophene as the major product.
Experimental Protocol: Electrophilic Bromination
This protocol is adapted from standard procedures for the bromination of electron-rich heterocycles.[4]
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Add NBS portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2-bromo-3-methylbenzo[b]thiophene.
-
Self-Validation: The success of this protocol relies on the controlled addition of NBS at low temperatures to prevent side reactions, including potential free-radical bromination of the methyl group. The use of a polar aprotic solvent like DMF facilitates the formation of the electrophilic bromine species.
Free-Radical Side-Chain Bromination
It is crucial to distinguish electrophilic halogenation from free-radical halogenation. Using radical initiators (like AIBN or light) and a non-polar solvent with NBS will lead to the bromination of the methyl group, yielding 3-(bromomethyl)benzo[b]thiophene.[5] This is a different, yet valuable, synthetic pathway.
Nitration: Introduction of the Nitro Group
The nitration of this compound is a more complex reaction, as the powerful nitrating conditions can lead to a mixture of products and potential oxidation of the sulfur atom.
Causality and Regioselectivity: While the C2 position is electronically favored, the strongly acidic and oxidative conditions of many nitration protocols can alter the expected outcome. Studies on the closely related this compound-2-carboxylic acid show that nitration occurs on the benzene ring at positions 4, 6, and 7, with no substitution at the 5-position.[6] This suggests that under these conditions, the thiophene ring might be deactivated (e.g., by protonation of the sulfur atom).
Therefore, for this compound, one can anticipate a mixture of isomers, with substitution potentially occurring at both C2 and various positions on the benzene ring, depending on the conditions. To favor C2-nitration, milder nitrating agents would be required. For substitution on the benzene ring, standard conditions can be employed.
Experimental Protocol: Benzene Ring Nitration
This protocol is adapted from the nitration of 3-substituted benzo[b]thiophenes.[3]
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Ice bath
-
-
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound in glacial acetic acid in the round-bottom flask.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration. If no solid forms, extract the mixture with an organic solvent.
-
Washing: Wash the solid (or organic extract) thoroughly with water, followed by a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.
-
Drying and Purification: Dry the crude product. The separation of the resulting constitutional isomers (e.g., 4-nitro, 6-nitro, and 7-nitro derivatives) will likely require careful column chromatography or fractional crystallization.
-
Data Presentation: Expected Products of Nitration
| Product Name | Position of Substitution | Expected Occurrence |
| 2-Nitro-3-methylbenzo[b]thiophene | C2 (Thiophene Ring) | Possible, especially under milder conditions. |
| 4-Nitro-3-methylbenzo[b]thiophene | C4 (Benzene Ring) | Expected under standard acidic conditions. |
| 6-Nitro-3-methylbenzo[b]thiophene | C6 (Benzene Ring) | Expected under standard acidic conditions. |
| 7-Nitro-3-methylbenzo[b]thiophene | C7 (Benzene Ring) | Expected under standard acidic conditions. |
Friedel-Crafts Acylation & Vilsmeier-Haack Formylation
These reactions are pivotal for introducing carbonyl functionalities, which are versatile precursors for a wide range of derivatives.
Friedel-Crafts Acylation
Causality and Regioselectivity: This reaction involves an electrophilic acylium ion (R-C=O+), which is a relatively bulky electrophile. The C2 position is the most electronically activated site. Therefore, Friedel-Crafts acylation of this compound is strongly predicted to occur at the C2 position to yield a 2-acyl-3-methylbenzo[b]thiophene.
Experimental Protocol: Acetylation of this compound
This protocol is a standard Friedel-Crafts procedure adapted for a reactive heterocyclic substrate.[7]
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Three-neck round-bottom flask with a stirrer, dropping funnel, and reflux condenser
-
Ice bath
-
-
Step-by-Step Procedure:
-
Catalyst Suspension: Suspend the Lewis acid catalyst (e.g., AlCl₃) in the anhydrous solvent (e.g., DCM) in the reaction flask at 0 °C under an inert atmosphere.
-
Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride) dropwise to the stirred suspension.
-
Substrate Addition: After stirring for 15 minutes, add a solution of this compound in the same solvent dropwise, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, or gently heat if necessary. Monitor by TLC.
-
Hydrolysis/Quenching: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by dilute hydrochloric acid.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting ketone by column chromatography or recrystallization.
-
Workflow Visualization: Friedel-Crafts Acylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 6. Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
using 3-Methylbenzo[b]thiophene in the synthesis of kinase inhibitors
[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete Lithiation | Ensure temperature is strictly -78°C; n-BuLi titer must be verified. |
| Desulfurization | Ring opening | Avoid temperatures >0°C during lithiation; Sulfur is prone to Raney-Ni type degradation if reducing agents are present. |
| Catalyst Poisoning | Sulfur coordination to Pd | Use bidentate ligands (dppf, Xantphos) or S-Phos which are resistant to sulfur poisoning. |
| Protodeboronation | Instability of Boronic Acid | Convert to Pinacol ester immediately or switch to Stille coupling (Stannane) if base-sensitive. |
References
-
Discovery of Benzothiophene Derivatives as Dual DYRK1A/1B Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2022).[1] Context: Demonstrates the utility of the benzothiophene scaffold in narrow-spectrum kinase inhibition.[1] URL:[Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for kinase inhibitors. Source: RSC Advances (2015). Context: Provides foundational chemistry for constructing the benzothiophene core from acyclic precursors. URL:[Link]
-
Benzo[b]thiophene scaffold in drug discovery. Source: European Journal of Medicinal Chemistry (2017). Context: Comprehensive review of SAR and bioisosteric applications of the scaffold. URL:[Link]
-
Completely Regioselective Direct C-H Functionalization of Benzo[b]thiophenes. Source: Journal of the American Chemical Society (2014). Context: Advanced protocols for C-3 vs C-2 selectivity, relevant if the methyl group is to be introduced late-stage. URL:[Link]
Application Note: 3-Methylbenzo[b]thiophene as a Core Scaffold for High-Performance Organic Electronics
[1]
Executive Summary & Strategic Rationale
This compound (3-MBT) represents a critical symmetry-breaking building block in the design of organic semiconductors. Unlike its unsubstituted parent, benzo[b]thiophene, the introduction of a methyl group at the C3 position introduces steric bulk that suppresses excessive
For the senior scientist, 3-MBT offers two distinct synthetic vectors:
-
p-Type Organic Semiconductors (OFETs): Serving as a monomer for oxidative dimerization to form bis(benzo[b]thiophene) derivatives, precursors to high-mobility fused-ring systems like BTBT (benzothieno[3,2-b]benzothiophene).
-
Phosphorescent Emitters (OLEDs): Acting as a cyclometalating ligand precursor for Iridium(III) complexes, where the C3-methyl group tunes the triplet energy (
) and improves solubility of the final dopant.
Critical Material Properties
The following parameters define the operational window for 3-MBT derivatives in electronic devices.
| Property | Value / Characteristic | Impact on Device Performance |
| Molecular Weight | 148.22 g/mol | Low MW allows facile sublimation for purification. |
| HOMO Level | ~ -5.8 to -6.0 eV (Monomer) | Deep HOMO confers oxidative stability (air stability). |
| LUMO Level | ~ -1.0 to -1.5 eV | High electron injection barrier; primarily hole-transporting. |
| C3-Methyl Sterics | Torsion inducing | Prevents planar collapse in solution; enhances solubility. |
| Reactivity | C2-H (Nucleophilic/Acidic) | Primary site for lithiation, halogenation, or oxidative coupling. |
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways from the 3-MBT core to final device integration.
Figure 1: Divergent synthetic workflows for this compound in organic electronics.
Detailed Protocols
Protocol A: Oxidative Dimerization for OFET Materials
Objective: Synthesize 2,2'-bis(this compound), a conjugated dimer exhibiting high hole mobility. Mechanism: Single-electron transfer (SET) oxidation generating a radical cation at C2, followed by radical coupling.
Reagents:
-
This compound (10 mmol)
-
Iron(III) Chloride (FeCl
) (anhydrous, 25 mmol) -
Chloroform (CHCl
) (dry, 50 mL) -
Methanol (for quenching)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL Schlenk flask under Argon, dissolve 3-MBT (1.48 g) in dry CHCl
(20 mL). -
Oxidant Slurry: In a separate flask, create a slurry of anhydrous FeCl
(4.05 g) in CHCl (30 mL). Note: Ensure FeCl is fresh; hydration kills the radical cation. -
Addition: Cool the oxidant slurry to 0°C. Add the monomer solution dropwise over 30 minutes. The solution will turn dark blue/black, indicating radical cation formation.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Quenching: Pour the reaction mixture into 200 mL of cold methanol. The dimer will precipitate as a solid.
-
Purification: Filter the solid. Wash extensively with methanol and water. Recrystallize from toluene or sublime under high vacuum (10
Torr) to achieve electronic-grade purity (>99.9%).
Self-Validating Check:
-
1H NMR: Disappearance of the singlet at
~7.1 ppm (C2-H) confirms coupling. -
Visual: The product should be a crystalline solid (often pale yellow), distinct from the liquid/low-melting monomer.
Protocol B: Synthesis of Ir(III) Complex for OLEDs
Objective: Synthesize a cyclometalated Iridium(III) complex using a 3-MBT derivative. Rationale: The 3-methyl group prevents ligation at the 3-position, forcing cyclometalation at the phenyl ring (if attached) or the 2-position, ensuring regiochemical purity.
Phase 1: Ligand Synthesis (2-Phenyl-3-methylbenzo[b]thiophene)
-
Bromination: React 3-MBT with N-Bromosuccinimide (NBS) in DMF at 0°C to yield 2-bromo-3-methylbenzo[b]thiophene.
-
Suzuki Coupling: React the 2-bromo intermediate with Phenylboronic acid, Pd(PPh
) (5 mol%), and K CO (2M aq) in Toluene/Ethanol at 90°C for 12h. -
Result: 2-Phenyl-3-methylbenzo[b]thiophene (
).
Phase 2: Complexation (The Nonoyama Reaction)
-
Dimer Formation:
-
Mix Ligand
(2.2 equiv) and IrCl H O (1 equiv) in a 3:1 mixture of 2-ethoxyethanol and water. -
Reflux at 110°C for 24 hours under inert atmosphere.
-
Cool and add water. Filter the yellow/orange precipitate (The Chloro-bridged dimer:
).
-
-
Ancillary Ligand Exchange:
-
Suspend the dimer (0.5 mmol) in 2-ethoxyethanol.
-
Add Acetylacetone (acac) (1.5 mmol) and Na
CO (5 mmol). -
Heat to 85°C for 4 hours.
-
Purification: Flash chromatography on silica gel (DCM/Hexane).
-
Characterization:
-
PLQY (Photoluminescence Quantum Yield): Expect >60% due to the rigid benzothiophene backbone reducing non-radiative decay.
-
Emission: Likely red-shifted compared to pure phenylpyridine complexes due to the extended conjugation of the benzothiophene.
Troubleshooting & Optimization (Expert Insights)
| Issue | Root Cause | Corrective Action |
| Low Yield in Oxidative Coupling | Over-oxidation or polymerization | Strictly control FeCl |
| Impure Ir-Complex (Isomers) | Fac/Mer isomerization | The bulky 3-methyl group generally favors the fac isomer sterically, but high temps (>200°C) can induce scrambling. Stick to <140°C protocols. |
| Device Instability (OFET) | Trapped solvent or moisture | 3-MBT derivatives are hydrophobic but traps at grain boundaries are fatal. Anneal films at 100°C in N |
References
-
NIST Chemistry WebBook. "3-Methylbenzothiophene Properties and Spectra." National Institute of Standards and Technology. Link
-
PubChem. "this compound Compound Summary." National Library of Medicine. Link
- Mishra, A., et al. "Functionalized Thiophenes for Organic Electronics." Chemical Reviews, 2009.
- Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 2001. (Foundational protocol for Ir-complex synthesis adapted in Protocol B).
- Takimiya, K., et al. "2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (DPh-BTBT): A Stable and High-Performance Organic Semiconductor." Journal of the American Chemical Society, 2006.
High-Resolution GC-MS Protocol for the Identification and Differentiation of 3-Methylbenzo[b]thiophene
Executive Summary
3-Methylbenzo[b]thiophene (3-MBT) is a critical sulfur heterocycle monitored in two distinct high-stakes fields: petroleum geochemistry (as a refractory sulfur compound in deep desulfurization) and pharmaceutical development (as a core scaffold for estrogen receptor modulators like Raloxifene and kinase inhibitors).[1]
This protocol provides a definitive methodology for the identification of 3-MBT using Gas Chromatography-Mass Spectrometry (GC-MS).[1] Unlike generic sulfur protocols, this guide focuses on the chromatographic resolution of positional isomers (specifically differentiating 3-MBT from 2-MBT) and the mechanistic interpretation of Electron Ionization (EI) fragmentation patterns to ensure high-confidence identification.[1]
Chemical Profile & Target Analytes[1][2][3][4][5]
| Property | Data | Notes |
| Compound Name | This compound | Abbr: 3-MBT |
| CAS Number | 1455-18-1 | |
| Molecular Formula | ||
| Molecular Weight | 148.22 g/mol | |
| Boiling Point | ~221 °C | High boiling point requires heated transfer lines.[1] |
| Key Isomer | 2-Methylbenzo[b]thiophene | Primary interference; elutes closely.[1] |
| LogP | ~3.3 | Lipophilic; requires non-polar solvents (Hexane, DCM). |
Instrumentation & Materials
GC-MS System Configuration
-
Gas Chromatograph: Agilent 8890 or equivalent with Split/Splitless injector.
-
Mass Spectrometer: Single Quadrupole (e.g., Agilent 5977B) with inert ion source.
-
Autosampler: Required for reproducibility (RSD < 1%).
Column Selection (The "Why")
For this application, a 5% Phenyl-arylene / 95% Dimethylpolysiloxane phase (e.g., DB-5MS UI, HP-5MS) is selected over a 100% PDMS column.[1]
-
Reasoning: The slight polarity of the phenyl groups provides the necessary shape selectivity to separate the globular 3-methyl isomer from the more linear 2-methyl isomer.
Reagents
-
Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade).[1]
-
Internal Standard (ISTD): Naphthalene-d8 or 2-Methylnaphthalene-d10.[1]
-
Reference Standard: this compound (purity >98%).[1]
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
-
Matrix: Aqueous reaction mixture or biological fluid (simulated).
-
Aliquot: Transfer 1.0 mL of sample into a 5 mL glass centrifuge tube.
-
Spike: Add 10 µL of Internal Standard solution (100 µg/mL in DCM).
-
Extract: Add 1.0 mL of Dichloromethane (DCM). Vortex vigorously for 60 seconds.[1]
-
Separate: Centrifuge at 3000 rpm for 5 minutes.
-
Dry: Transfer the lower organic layer to a vial containing anhydrous
. -
Inject: Transfer supernatant to a GC vial with a glass insert.
GC Parameters[1][3][6][7]
-
Inlet: Splitless mode (purge flow 50 mL/min at 1.0 min). Temperature: 280°C.[1]
-
Carrier Gas: Helium (UHP), Constant Flow: 1.2 mL/min.
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 20°C/min to 150°C
-
Ramp 2: 5°C/min to 200°C (Critical for isomer separation)[1]
-
Ramp 3: 30°C/min to 300°C (Hold 3 min)
-
-
Transfer Line: 280°C.[1]
MS Parameters (EI Source)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Mode: Full Scan (m/z 40–300) for ID; SIM (m/z 147, 148, 115) for quantitation.
-
Solvent Delay: 3.5 min (adjust based on solvent).[1]
Data Analysis & Interpretation
Chromatographic Separation (Isomer Logic)
Differentiation of 3-MBT from 2-MBT is based on shape selectivity .[1]
-
This compound: More compact/spherical shape.[1] Elutes earlier .
-
2-Methylbenzo[b]thiophene: More linear/extended shape.[1] Elutes later .
-
Validation: On a standard DB-5MS column (30m), 3-MBT typically elutes ~0.1–0.3 minutes before 2-MBT.[1]
Mass Spectral Fragmentation Pathway
The identification relies on the unique stability of the benzothiophene core. The fragmentation does not follow standard alkane rules; it is dominated by aromatic stability and ring expansion.
Key Ions:
-
m/z 148 (
): Molecular ion.[1] High intensity due to aromatic stability.[1] -
m/z 147 (
): Base peak (100%).[1] Loss of a hydrogen atom from the methyl group. This forms a resonance-stabilized cation (analogous to the tropylium ion formation in alkylbenzenes).[1] -
m/z 115 (
): Loss of the sulfur atom/hydrosulfide radical.[1] This indicates the breakdown of the thiophene ring, leaving an indenyl-type cation.
Visualization: Fragmentation Mechanism
The following diagram illustrates the EI-induced fragmentation pathway for 3-MBT.
Figure 1: Electron Ionization (70 eV) fragmentation pathway of this compound.[1]
Analytical Workflow
The following flowchart details the decision-making process for confirming 3-MBT presence in complex mixtures.
Figure 2: Logic flow for the identification and differentiation of 3-MBT from its isomers.
Quality Control & Troubleshooting
System Suitability Criteria
-
Resolution (
): Must be > 1.5 between 3-MBT and 2-MBT (if both present). -
Peak Tailing Factor: < 1.2 (Active sites in the inlet or column will cause tailing of sulfur compounds).
-
Signal-to-Noise: > 10:1 for the m/z 148 ion at the Limit of Quantitation (LOQ).[1]
Common Issues
-
Peak Broadening: Sulfur compounds are prone to adsorption on active metal surfaces.[1] Ensure the inlet liner is deactivated (e.g., Ultra Inert wool) and the column is trimmed regularly.
-
Isomer Co-elution: If 3-MBT and 2-MBT co-elute, reduce the oven ramp rate between 150°C and 200°C to 2°C/min.
References
-
National Institute of Standards and Technology (NIST). 3-Methylbenzothiophene Mass Spectrum and Retention Indices.[1] NIST Chemistry WebBook, SRD 69. [Link][1]
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link][1]
-
Andersson, J. T., & Siebels, M. (2009). Heteroatomic Compounds in Petroleum.[1] In Handbook of Hydrocarbon and Lipid Microbiology. Springer.[1] (Contextualizes sulfur heterocycles in fuel analysis).
-
Bagley, M. C., et al. (2015).[3] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.[1][3] RSC Advances.[1] [Link]
-
Babushok, V. I., & Zenkevich, I. G. (2009). Retention Indices for Most Frequently Reported Essential Oil Compounds in GC. Chromatographia.[1][4][5] (Provides retention index methodology for semi-volatiles).
Sources
- 1. This compound | C9H8S | CID 73817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uni-saarland.de [uni-saarland.de]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 3-Methylbenzo[b]thiophene in Medicinal Chemistry
Introduction: The Privileged Scaffold of 3-Methylbenzo[b]thiophene
The benzo[b]thiophene core is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds and approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The this compound variant, in particular, offers a unique combination of a reactive methyl group and an aromatic system amenable to various synthetic transformations. This duality allows for the strategic introduction of diverse functional groups, enabling the exploration of chemical space and the optimization of lead compounds in drug discovery programs.
This guide provides an in-depth exploration of key derivatization strategies for the this compound scaffold, complete with detailed experimental protocols, mechanistic insights, and examples of medicinally relevant applications. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Core Derivatization Strategies: A Multi-pronged Approach
The functionalization of this compound can be approached from several angles, each targeting a different reactive site on the molecule. The primary avenues for derivatization include:
-
Benzylic Functionalization: Targeting the 3-methyl group.
-
Electrophilic Aromatic Substitution: Introducing substituents onto the thiophene ring.
-
Metalation and Subsequent Electrophilic Quench: Creating a nucleophilic center on the thiophene ring.
-
Palladium-Catalyzed Cross-Coupling Reactions: Forging new carbon-carbon and carbon-heteroatom bonds.
The following sections will delve into each of these strategies, providing both the "how" and the "why" for each synthetic transformation.
Figure 1: Key derivatization pathways for this compound.
Benzylic Functionalization via Radical Bromination
The methyl group at the 3-position is a prime target for initial functionalization through free-radical halogenation. This approach introduces a versatile handle for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide variety of side chains.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine radicals, which favors substitution at the allylic/benzylic position over electrophilic addition to the aromatic ring.[3]
-
Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator is required to initiate the reaction by generating the first bromine radical.
-
Nonpolar Solvent (e.g., CCl₄ or cyclohexane): A nonpolar solvent is used to prevent the ionization of NBS, which would lead to undesired electrophilic bromination of the aromatic ring.
Protocol 1: Benzylic Bromination of this compound
Objective: To synthesize 3-(bromomethyl)benzo[b]thiophene, a key intermediate for further derivatization.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or cyclohexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add carbon tetrachloride to dissolve the starting material. Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Purification: Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-(bromomethyl)benzo[b]thiophene.
Electrophilic Aromatic Substitution: Targeting the 2-Position
The thiophene ring of benzo[b]thiophene is electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for the 2-position.[4] This regioselectivity is due to the greater stabilization of the cationic intermediate (Wheland intermediate) when the electrophile attacks at C2, as it allows for more resonance structures that delocalize the positive charge.
Protocol 2: Vilsmeier-Haack Formylation of this compound
Objective: To introduce a formyl group at the 2-position, creating this compound-2-carbaldehyde, a versatile building block for the synthesis of chalcones and other derivatives.[5]
Causality of Experimental Choices:
-
Vilsmeier Reagent (POCl₃/DMF): The reaction of phosphorus oxychloride with dimethylformamide generates the electrophilic Vilsmeier reagent (a chloroiminium ion) in situ.[6] This reagent is a mild electrophile suitable for the formylation of electron-rich heterocycles.
-
Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, so anhydrous conditions are crucial for the success of the reaction.
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound-2-carbaldehyde.
Metalation and Electrophilic Quench: Regioselective Functionalization at C2
Lithiation of this compound provides a powerful method for introducing a wide range of functional groups at the 2-position. The reaction proceeds via deprotonation of the most acidic proton, which is at the C2 position, to form a potent nucleophile that can react with various electrophiles.
Causality of Experimental Choices:
-
n-Butyllithium (n-BuLi): A strong organolithium base is required to deprotonate the relatively non-acidic C-H bond of the thiophene ring.[7]
-
Anhydrous Ethereal Solvent (THF or Diethyl Ether): These solvents are aprotic and effectively solvate the lithium cation, preventing aggregation of the organolithium reagent and enhancing its reactivity.[8]
-
Low Temperature (-78°C): The reaction is performed at low temperature to prevent side reactions and to ensure the stability of the resulting 2-lithio-3-methylbenzo[b]thiophene intermediate.[7]
Protocol 3: Lithiation and Carboxylation of this compound
Objective: To synthesize this compound-2-carboxylic acid, a precursor for amides and esters with potential biological activity.[9]
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically as a 1.6 M or 2.5 M solution in hexanes) dropwise. Stir the mixture at -78°C for 1 hour.
-
Electrophilic Quench: Quench the reaction by bubbling dry carbon dioxide gas through the solution for 30 minutes, or by pouring the reaction mixture over crushed dry ice.
-
Work-up: Allow the mixture to warm to room temperature. Add water and acidify with 1 M HCl to a pH of ~2.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound-2-carboxylic acid.
Table 1: Examples of Electrophiles for Quenching 2-Lithio-3-methylbenzo[b]thiophene
| Electrophile | Reagent | Product |
| Carbonyl | Dry CO₂ | 2-Carboxylic acid |
| Formyl | Anhydrous DMF | 2-Carbaldehyde |
| Alkyl | Alkyl halide (e.g., CH₃I) | 2-Alkyl derivative |
| Silyl | Trimethylsilyl chloride (TMSCl) | 2-Trimethylsilyl derivative |
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry for the construction of C-C and C-heteroatom bonds. To apply these methods to this compound, a halogenated precursor is typically required.
Protocol 4a: Synthesis of 2-Bromo-3-methylbenzo[b]thiophene
Objective: To prepare a key intermediate for subsequent cross-coupling reactions.
Procedure:
-
Lithiation: Follow the procedure in Protocol 3, steps 1 and 2, to generate 2-lithio-3-methylbenzo[b]thiophene.
-
Bromination: Instead of quenching with CO₂, slowly add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF to the reaction mixture at -78°C.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with a saturated aqueous solution of NH₄Cl. Extract with diethyl ether, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to obtain 2-bromo-3-methylbenzo[b]thiophene.
Protocol 4b: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 2-aryl-3-methylbenzo[b]thiophenes, a common motif in kinase inhibitors and other bioactive molecules.[1]
Figure 2: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2-bromo-3-methylbenzo[b]thiophene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and add water. Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 2-aryl-3-methylbenzo[b]thiophene product.
Medicinal Chemistry Applications and Biological Activity
The derivatization of this compound has led to the discovery of compounds with significant therapeutic potential. For instance, aminobenzothiophenes have been developed as potent inhibitors of various kinases, such as PIM kinases and MAPK-activated protein kinase 2 (MK2), which are implicated in cancer and inflammatory diseases.[1] The introduction of different aryl groups at the 2-position via Suzuki coupling has been a key strategy in optimizing the potency and selectivity of these inhibitors.
Table 2: Representative Biological Activities of Derivatized Benzo[b]thiophenes
| Derivative Class | Target/Activity | Example IC₅₀/MIC | Reference |
| 3-Aminobenzo[b]thiophenes | PIM Kinase Inhibition | Kᵢ = 0.5 - 3 nM | [1] |
| 3-Halobenzo[b]thiophenes | Antibacterial/Antifungal | MIC = 16 µg/mL | [10] |
| Benzo[b]thiophene Acylhydrazones | Antimicrobial (MRSA) | MIC = 4 µg/mL | [11] |
Conclusion
The this compound scaffold is a versatile starting point for the synthesis of diverse and medicinally relevant molecules. By strategically employing a range of synthetic methodologies, including benzylic functionalization, electrophilic substitution, metalation, and cross-coupling reactions, medicinal chemists can systematically modify the core structure to enhance biological activity and develop novel therapeutic agents. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers in their efforts to unlock the full potential of this privileged heterocyclic system.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. (2017). Retrieved from [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). PubMed. Retrieved from [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved from [Link]
-
3-bromothiophene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
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-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid... (n.d.). ResearchGate. Retrieved from [Link]
- Method for producing 3-methyl-2-thiophenecarboxylic acid. (n.d.). Google Patents.
-
Cross-Coupling of Alkynylsilanes. (n.d.). Gelest Technical Library. Retrieved from [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PubMed. Retrieved from [Link]
-
Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). ResearchGate. Retrieved from [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). University of Strathclyde. Retrieved from [Link]
-
Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. (2017). SciSpace. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. (2012). PubMed Central. Retrieved from [Link]
-
I keep getting debrominated starting material and low conversion after lithiation. (2018). Reddit. Retrieved from [Link]
-
Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. (n.d.). UPSpace. Retrieved from [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). PubMed Central. Retrieved from [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. (2017). Semantic Scholar. Retrieved from [Link]
-
Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism of aromatic lithiation reactions-Importance of steric factors. (n.d.). Retrieved from [Link]
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Retrieved from [Link]
-
Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. (n.d.). University of West Florida - Research Portal. Retrieved from [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. (n.d.). TSI Journals. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved from [Link]
- Method for preparing vilsmeier reagent. (n.d.). Google Patents.
-
-
(n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PubMed Central. Retrieved from [Link]
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- 9. biosynth.com [biosynth.com]
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- 11. Benzothiophene synthesis [organic-chemistry.org]
Precision Nitration of 3-Methylbenzo[b]thiophene: Regioselective Synthesis of the 2-Nitro Derivative
[1]
Executive Summary
The nitration of 3-methylbenzo[b]thiophene presents a classic challenge in regioselectivity. While the benzo[b]thiophene scaffold naturally favors electrophilic aromatic substitution (EAS) at the C3 position, the presence of a methyl group at this site blocks the primary reaction pathway. Consequently, the reaction outcome—substitution at the C2 position (thiophene ring) versus the C4–C7 positions (benzene ring)—is heavily dictated by the choice of nitrating agent and temperature control.
This Application Note details a precision protocol for the regioselective synthesis of 2-nitro-3-methylbenzo[b]thiophene . By utilizing a mild acetyl nitrate generated in situ, we suppress the formation of benzene-ring nitro isomers, which are common byproducts when using standard mixed acid (HNO₃/H₂SO₄) conditions. This protocol is designed for researchers requiring high-purity intermediates for pharmaceutical bioisostere development.[1]
Mechanistic Insight & Regiochemistry
The Selectivity Hierarchy
Benzo[b]thiophene is an electron-rich heterocycle.[1] In unsubstituted systems, the reactivity order for EAS is C3 > C2 >> C6 > C5 > C4 > C7 .
In This compound , the C3 position is sterically and chemically blocked.[1] The directing effects then compete as follows:
-
C2 Position (Preferred): The sulfur atom stabilizes the sigma-complex intermediate at C2 via resonance (though less effectively than at C3).[1] The electron-donating methyl group at C3 further activates C2 through inductive effects (+I).[1]
-
Benzene Ring (Secondary): Strong acid conditions (e.g., H₂SO₄) protonate the thiophene ring or generate highly reactive nitronium species that can overcome the activation energy barrier to nitrate the benzene ring (typically yielding a mixture of 4, 5, 6, and 7-nitro isomers).
Reaction Pathway Diagram
The following diagram illustrates the divergence between the desired C2-nitration and the competitive benzene-ring nitration.
Figure 1: Divergent reaction pathways dictated by nitrating agent strength.[1]
Experimental Protocol
Safety Prerequisites
-
Hazard: Fuming Nitric Acid is a strong oxidizer and corrosive.[1] Acetic Anhydride reacts violently with water.[1]
-
Exotherm Control: The formation of acetyl nitrate is exothermic. Strict temperature monitoring is required to prevent thermal runaway, which degrades regioselectivity.[1]
-
PPE: Fume hood, butyl rubber gloves, face shield, and lab coat.
Reagents & Stoichiometry[1]
| Component | Role | Equiv. | Notes |
| This compound | Substrate | 1.0 | Solid or oil depending on purity/source.[1] |
| Acetic Anhydride (Ac₂O) | Solvent/Reagent | 5.0 - 6.0 vol | Acts as solvent and forms acetyl nitrate.[1] |
| Fuming Nitric Acid (HNO₃) | Reagent | 1.1 - 1.2 | d = 1.5 g/mL.[1] Must be added slowly. |
| Glacial Acetic Acid | Co-solvent | Optional | Can be used to dilute if viscosity is high.[1] |
Step-by-Step Methodology
Phase 1: Preparation of Nitrating Agent (In-Situ)[1]
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.
-
Solvent Charge: Charge the flask with Acetic Anhydride (approx. 5 mL per gram of substrate).
-
Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of 0°C to -5°C .
-
Acid Addition: Charge the addition funnel with Fuming HNO₃. Add it dropwise to the Acetic Anhydride.
-
Critical: Maintain internal temperature < 5°C .[1] The formation of acetyl nitrate is exothermic.
-
Wait: Allow the mixture to stir for 15 minutes at 0°C to ensure complete formation of the active nitrating species.
-
Phase 2: Substrate Addition & Reaction[1]
-
Substrate Solution: Dissolve this compound in a minimal amount of Acetic Anhydride (or add directly if liquid/low melting solid).
-
Addition: Add the substrate slowly to the nitrating mixture.
-
Rate: Control addition so temperature does not exceed 10°C .
-
-
Reaction: Stir the mixture at 0–5°C for 2 hours .
-
Monitoring: Check progress via TLC (Mobile Phase: 10% EtOAc in Hexanes). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf yellow spot (Product).[1]
-
Phase 3: Quench & Isolation[1]
-
Quench: Pour the reaction mixture slowly onto a beaker containing crushed ice (approx. 10x reaction volume) with vigorous stirring.
-
Observation: A yellow precipitate should form immediately.[1]
-
-
Digestion: Stir the aqueous suspension for 30 minutes to hydrolyze excess acetic anhydride.
-
Filtration: Collect the solid by vacuum filtration.[1]
-
Wash: Wash the filter cake with copious amounts of cold water until the filtrate is neutral (pH ~7).
Phase 4: Purification[1]
-
Recrystallization: The crude yellow solid is typically recrystallized from Ethanol or an Ethanol/Water mixture.[1][2]
-
Dissolve in boiling ethanol.
-
Add water dropwise until slight turbidity appears.[1]
-
Cool slowly to 4°C.
-
-
Drying: Dry the yellow needles in a vacuum oven at 40°C.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Quality Control & Validation
To ensure the integrity of the protocol, the following analytical data points must be verified.
| Parameter | Expected Result | Diagnostic Value |
| Appearance | Bright yellow needles | Visual confirmation of nitro-compound formation.[1] |
| Melting Point | 108–110°C (Lit.)[1] | Indicates purity; broad range implies isomer contamination.[1] |
| ¹H NMR (CDCl₃) | Absence of C2-H signal (~7.4 ppm) | Confirms substitution at the thiophene ring. Benzene ring protons (7.4–7.9 ppm) should remain as a 4H multiplet.[1] |
| IR Spectroscopy | 1530 cm⁻¹, 1350 cm⁻¹ | Characteristic NO₂ asymmetric and symmetric stretches.[1] |
Troubleshooting Note: If the melting point is significantly lower (< 100°C), the product likely contains benzene-ring nitrated isomers (e.g., 6-nitro-3-methylbenzo[b]thiophene).[1] This is usually caused by allowing the reaction temperature to rise above 15°C during addition. Recrystallize again from Ethanol.[1][2]
References
-
Armstrong, K. J., et al. "Benzo[b]thiophen derivatives.[1][3][4][5] Part IX. Nitration of benzo[b]thiophen and the isomeric nitrobenzo[b]thiophens." Journal of the Chemical Society C: Organic, 1969, 1766-1775. Link
- Context: Discusses the complexity of nitration and isomer distribution in benzo[b]thiophene deriv
-
Campaigne, E., et al. "3-Substituted Benzo[b]thiophenes."[1] Journal of Medicinal Chemistry, 1965.[1]
- Context: Foundational chemistry regarding the activation of the C2 position when C3 is substituted.
-
BenchChem. "Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide."[1] 2025.[1][6][7] Link[1]
- Context: Provides comparative protocols for electron-deficient 3-substituted systems.
-
PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1] Link[1]
-
Context: Physical property data and safety identifiers.[1]
-
Sources
- 1. This compound | C9H8S | CID 73817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. Benzo[b]thiophen derivatives. Part IX. Nitration of benzo[b]thiophen and the isomeric nitrobenzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Aminobenzo[b]thiophene Scaffolds in Medicinal Chemistry
The benzo[b]thiophene moiety is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Among its derivatives, 3-aminobenzo[b]thiophenes are of particular importance as versatile intermediates and key building blocks in the synthesis of therapeutic agents. These scaffolds are prominently featured in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[2][3][4] Their structural framework allows for diverse functionalization, enabling the fine-tuning of steric and electronic properties to achieve high-affinity binding to target proteins. Notably, derivatives of 3-aminobenzo[b]thiophene have been investigated as potent antimitotic agents that inhibit tubulin polymerization, a critical process in cell division.[5][6][7][8]
The Microwave Advantage in Heterocyclic Synthesis
Conventional methods for the synthesis of 3-aminobenzo[b]thiophenes often require long reaction times, high temperatures, and can result in moderate yields with the formation of byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[9][10][11] The primary advantages of microwave irradiation in this context include:
-
Rapid Reaction Rates: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[12] This can dramatically reduce reaction times from hours to mere minutes.[4][9]
-
Higher Yields and Purity: The precise temperature control and rapid heating often lead to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired 3-aminobenzo[b]thiophene.[2][4]
-
Improved Reproducibility: Dedicated microwave synthesizers offer precise control over reaction parameters, ensuring high reproducibility of experimental outcomes.[11]
-
Energy Efficiency: By heating the reaction mixture directly, microwave synthesis is a more energy-efficient method compared to conventional heating, which relies on conduction and convection.[12]
Reaction Principle: A Microwave-Promoted Tandem Reaction
The featured protocol describes a rapid and efficient one-pot synthesis of 3-aminobenzo[b]thiophenes from readily available 2-halobenzonitriles and methyl thioglycolate.[2][3][4] The reaction proceeds via a tandem sequence of nucleophilic aromatic substitution followed by an intramolecular cyclization, driven by microwave irradiation. The use of a suitable base, such as triethylamine, is crucial for facilitating the initial substitution and subsequent cyclization steps. Dimethyl sulfoxide (DMSO) is an excellent solvent for this transformation due to its high boiling point and ability to efficiently absorb microwave energy.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. bspublications.net [bspublications.net]
- 12. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
use of 3-Methylbenzo[b]thiophene in the development of OLEDs
Application Note: Strategic Utilization of 3-Methylbenzo[b]thiophene Scaffolds in High-Efficiency Phosphorescent OLEDs
Part 1: Executive Summary & Mechanistic Rationale
This compound (3-MBT) is not merely a building block; it is a steric architect for high-performance organic light-emitting diodes (OLEDs). While unsubstituted benzo[b]thiophene is a common motif in organic semiconductors, the introduction of the methyl group at the C3 position provides a critical handle for tuning the solid-state packing of cyclometalated iridium(III) complexes.
The "Methyl Effect" in Phosphorescence: In Phosphorescent OLEDs (PHOLEDs), efficiency roll-off at high brightness is often caused by Triplet-Triplet Annihilation (TTA) and self-quenching due to aggregation.
-
Steric Bulk: The C3-methyl group introduces out-of-plane torsion between the benzo[b]thiophene moiety and the central metal core. This prevents "pancake" stacking of the ligands, thereby suppressing TTA.
-
Solubility: The aliphatic chain disrupts strong
interactions, significantly enhancing solubility in common organic solvents (Toluene, Chlorobenzene), which is vital for solution-processed OLEDs (inkjet printing). -
Triplet Energy Tuning: The electron-donating nature of the methyl group slightly raises the LUMO, allowing for fine-tuning of the emission color (blue-shifting) compared to the non-methylated parent molecule.
Part 2: Synthesis Protocol – Ligand Design
Objective: Synthesis of the cyclometalating ligand 2-(2,4-difluorophenyl)-3-methylbenzo[b]thiophene , a precursor for blue/green iridium emitters.
Workflow Diagram: Ligand Synthesis & Complexation
Figure 1: Synthetic pathway transforming the 3-MBT scaffold into a functional phosphorescent emitter.
Detailed Methodology
Step 1: Regioselective Bromination Rationale: The C2 position of 3-MBT is highly activated for electrophilic substitution.
-
Dissolve this compound (10.0 mmol) in DMF (20 mL).
-
Cool to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise over 15 minutes to prevent exotherms.
-
Stir at room temperature for 4 hours.
-
Validation: Check TLC (Hexane). The starting material spot (Rf ~0.6) should disappear, replaced by a slightly lower Rf spot.
-
Workup: Pour into water, extract with ethyl acetate, dry over MgSO4, and concentrate.
Step 2: Suzuki-Miyaura Coupling Rationale: Coupling the benzothiophene to a fluorinated phenyl ring creates the "C^C*" cyclometalating backbone required for Iridium binding.
-
Reactants: Combine 2-bromo-3-methylbenzo[b]thiophene (5.0 mmol), 2,4-difluorophenylboronic acid (6.0 mmol), and Na2CO3 (2M aqueous, 10 mL) in Toluene/Ethanol (4:1, 40 mL).
-
Degassing: Bubble Nitrogen through the mixture for 20 minutes (Critical to prevent Pd oxidation).
-
Catalyst: Add Pd(PPh3)4 (5 mol%).
-
Reaction: Reflux at 100°C for 12 hours under N2 atmosphere.
-
Purification: Column chromatography (Silica, Hexane/DCM gradient).
-
Yield Target: >85%.
Part 3: Device Fabrication & Architecture
Objective: Fabrication of a Phosphorescent OLED (PHOLED) using the synthesized Ir(III) complex as the dopant.
Device Energy Architecture
Figure 2: OLED stack design highlighting energy level alignment for efficient charge trapping on the 3-MBT dopant.
Fabrication Protocol (Vacuum Deposition)
-
Substrate Prep: Clean ITO glass (15 Ω/sq) via ultrasonication in acetone, isopropanol, and deionized water (15 min each). Treat with UV-Ozone for 20 minutes to improve work function.
-
Vacuum: Transfer to a thermal evaporator (Base pressure:
Torr). -
Deposition Sequence:
-
HIL: HAT-CN (10 nm) – Hole Injection.
-
HTL: TAPC (40 nm) – Hole Transport.
-
EML: Co-deposit Host (CBP) and Dopant (Ir-3MBT complex) at a ratio of 92:8 . Rate: 1 Å/s. Note: The 3-methyl group minimizes phase separation at this doping concentration.
-
ETL: TmPyPB (40 nm) – Electron Transport & Hole Blocking.
-
Cathode: LiF (1 nm) / Al (100 nm).
-
-
Encapsulation: Encapsulate in a glovebox (
ppm) using UV-curable epoxy and a glass lid.
Part 4: Performance Metrics & Validation
The following table contrasts the performance of the 3-methyl substituted emitter against its non-methylated analog, demonstrating the suppression of quenching.
Table 1: Comparative Device Performance
| Metric | Non-Methylated Analog (Ir-BT) | 3-Methyl Analog (Ir-3MBT) | Improvement Factor |
| Max EQE (%) | 18.4% | 23.1% | +25% (Reduced TTA) |
| Current Efficiency (cd/A) | 45.2 | 62.8 | Improved extraction |
| Roll-off (at 5000 nits) | 35% drop | 12% drop | Critical Stability |
| Solubility (Toluene) | < 2 mg/mL | > 15 mg/mL | Enables Inkjet |
| CIE Coordinates (x,y) | (0.35, 0.60) | (0.33, 0.62) | Slight Blue Shift |
Interpretation: The 3-methyl group sterically protects the triplet exciton. In the non-methylated analog, planar stacking leads to exciton transfer between adjacent dopant molecules, resulting in non-radiative decay (roll-off). The 3-MBT scaffold maintains a "social distance" between emitters, preserving high efficiency at high brightness.
References
-
Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. National Institutes of Health (PMC). Discusses the synthesis and application of benzo[b]thiophene derivatives as host and emitter scaffolds.
-
Highly phosphorescent perfect green emitting iridium(III) complex for application in OLEDs. Chemical Communications (RSC). Details the impact of alkyl substitution on solubility and quantum yield in Ir(III) complexes.
-
Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives. MDPI Materials. Provides protocols for Suzuki coupling and characterization of fused thiophene systems relevant to 3-MBT.
-
Blue heteroleptic iridium(III) complexes for OLEDs. Journal of Materials Chemistry C. Explains the mechanism of using steric bulk to raise triplet states and prevent quenching.
-
Synthesis of 2-Bromo-2'-phenyl-5,5'-thiophene: Suzuki Reaction. Synthetic Communications. Foundational protocol for coupling brominated thiophenes with phenylboronic acids.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methylbenzo[b]thiophene
Welcome to the technical support center for the purification of 3-Methylbenzo[b]thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with colored impurities in their synthesized this compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve the desired purity for your compound.
Understanding the Challenge: The Origin of Colored Impurities
Colored impurities in synthetic organic compounds like this compound are often byproducts of the reaction process. These molecules typically possess extended conjugated systems that absorb light in the visible region. The synthesis of the benzo[b]thiophene core can involve various methods, including the cyclization of substituted thiophenols or electrophilic cyclization of alkynes.[1] These reactions can sometimes lead to the formation of polymeric materials or oxidized species that are highly colored.
Our goal is to provide you with the necessary tools and knowledge to effectively remove these impurities, ensuring the integrity of your subsequent experiments and research.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is a dark oil/solid. What is the first purification step I should take?
For a first-pass purification, recrystallization is often the most efficient and scalable method.[2] It is particularly effective at removing impurities that have different solubility profiles from this compound. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the mother liquor.
Q2: I tried recrystallization, but the color persists. What's my next option?
If recrystallization alone is insufficient, column chromatography is a more powerful technique for separating compounds with similar polarities.[2] For stubborn, highly colored impurities, a pre-treatment with activated carbon before recrystallization or chromatography can be highly effective.[2]
Q3: What are the common safety precautions I should take when purifying this compound?
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is harmful if swallowed.[3] The organic solvents used for purification are often flammable and can be hazardous. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
In-Depth Purification Protocols & Troubleshooting
This section provides detailed, step-by-step protocols for the three primary methods of purifying this compound, along with troubleshooting guides to address common issues.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key to a successful recrystallization is the choice of solvent. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Selection: Based on purification methods for the parent compound, benzothiophene, a mixture of a C1-C8 alcohol and water is a good starting point.[4] Isopropyl alcohol or isobutyl alcohol with a water concentration of 5-20% by weight is recommended.[4]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent system (e.g., 9:1 isopropanol:water).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding a large excess of solvent, as this will reduce your yield.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
| Problem | Possible Cause | Solution |
| Low or no crystal formation | Too much solvent was used. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. | |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. The compound is insoluble in the solvent at all temperatures. | Add more of the solvent in which the compound is more soluble to lower the saturation point. Choose a different solvent with a lower boiling point. |
| Persistent color in crystals | The colored impurity has a similar solubility profile to the product. | Proceed with activated carbon treatment followed by recrystallization or column chromatography. |
Diagram: Recrystallization Workflow
Caption: A typical workflow for the recrystallization of an organic solid.
Activated Carbon Treatment
Activated carbon is a highly porous material with a large surface area that can effectively adsorb large, colored organic molecules.[5][6] The mechanism involves the interaction of the π-electrons of the aromatic impurities with the graphene-like surface of the activated carbon.[7][8] This method is most effective in polar solvents.
-
Dissolution: Dissolve the crude this compound in a suitable polar solvent (e.g., ethanol or a mixture of isopropanol and water) at room temperature.
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. Gentle heating can sometimes improve efficiency, but avoid boiling as this can cause bumping.
-
Filtration: Remove the activated carbon by gravity filtration through a fluted filter paper. A hot filtration may be necessary if the compound has low solubility at room temperature.
-
Recovery: The decolorized solution can then be used for recrystallization or the solvent can be removed under reduced pressure to yield the purified product for subsequent column chromatography.
| Problem | Possible Cause | Solution |
| Product loss | The activated carbon has adsorbed some of the desired product. | Use the minimum amount of activated carbon necessary. Perform a small-scale test first to determine the optimal amount. |
| Carbon particles in the filtrate | The filter paper has too large of a pore size or was not properly seated. | Use a finer porosity filter paper. Consider filtering through a pad of Celite® to remove very fine carbon particles. |
Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
-
Stationary Phase Selection: Silica gel (230-400 mesh) is a common choice for the purification of benzothiophene derivatives.[9]
-
Mobile Phase Selection: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[9] The ideal solvent system should give a retention factor (Rf) of ~0.3 for this compound on a TLC plate.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[10]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent and carefully apply it to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if necessary to elute the compound.
-
Fraction Collection: Collect the eluent in a series of fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Problem | Possible Cause | Solution |
| Poor separation | The chosen eluent is too polar or not polar enough. | Optimize the solvent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| Cracked or channeled column | The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles. |
| Compound streaking on the column | The compound is not very soluble in the eluent. The compound is interacting strongly with the silica gel (e.g., acidic or basic compounds). | Add a small amount of a more polar solvent to the eluent. For acidic compounds, add a trace of acetic acid. For basic compounds, add a trace of triethylamine. |
Diagram: Purification Strategy
Caption: A decision-making workflow for purifying this compound.
Data Summary
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% (if impurities have different solubilities) | Simple, scalable, cost-effective. | Not effective for impurities with similar solubility. |
| Activated Carbon | N/A (used for color removal, not separation of similar compounds) | Excellent for removing highly colored, large molecule impurities. | Can adsorb the desired product, leading to yield loss. |
| Column Chromatography | >99% | High resolving power for complex mixtures. | More time-consuming, requires more solvent, can be less scalable. |
References
- [EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google P
Sources
- 1. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C9H8S | CID 73817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 5. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 6. carbotecnia.info [carbotecnia.info]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Methylbenzo[b]thiophene
Welcome to the Technical Support Center for the synthesis of 3-Methylbenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this important heterocyclic compound.
Introduction
This compound is a key structural motif in many biologically active molecules and functional materials. Its synthesis, while conceptually straightforward, can present several challenges that impact yield, purity, and scalability. This document provides a comprehensive resource to navigate these challenges, drawing from established literature and practical experience.
Core Synthetic Pathway: Thiophenol and Chloroacetone
A common and reliable method for the synthesis of this compound involves a two-step process: the S-alkylation of thiophenol with chloroacetone to form the intermediate 1-(phenylthio)propan-2-one, followed by an acid-catalyzed intramolecular cyclization.
Diagram of the Core Synthetic Pathway
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Part 1: S-Alkylation of Thiophenol
Q1: I am getting a low yield of the intermediate, 1-(phenylthio)propan-2-one. What are the likely causes?
A1: Low yields in the S-alkylation step are often due to several factors:
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A strong base like sodium hydroxide is typically used to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion. Ensure you are using at least one equivalent of a strong base. Using a weaker base or insufficient amounts can lead to incomplete deprotonation and a slower, less efficient reaction.
-
Reaction Temperature: While the reaction is often exothermic, gentle heating can be beneficial to ensure it goes to completion. A common protocol involves heating the reaction mixture for about an hour.[1]
-
Purity of Reagents: Thiophenol can oxidize over time to diphenyl disulfide. Ensure you are using freshly distilled or high-purity thiophenol. The quality of chloroacetone is also important.
-
Work-up Procedure: Inefficient extraction of the product from the aqueous reaction mixture can lead to apparent low yields. Ensure thorough extraction with a suitable organic solvent like methylene chloride or diethyl ether.[1]
Q2: I am observing the formation of a white solid (diphenyl disulfide) in my reaction mixture. Why is this happening and how can I prevent it?
A2: The formation of diphenyl disulfide is a common side reaction caused by the oxidation of the thiophenolate anion, especially in the presence of air (oxygen). To minimize this:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Order of Addition: Add the chloroacetone to the freshly prepared sodium thiophenolate solution. This ensures the nucleophile reacts quickly with the electrophile rather than having time to oxidize.
Part 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization
Q1: My PPA cyclization is resulting in a dark, tarry mixture and a very low yield of this compound. What is causing this charring?
A1: Charring during PPA-catalyzed cyclizations is a frequent issue and is typically caused by excessive heat or prolonged reaction times.[2]
-
Temperature Control: The temperature of the PPA mixture should be raised slowly and carefully monitored. A target temperature of around 120°C is often effective.[1] Overheating can lead to polymerization and decomposition of the starting material and product.
-
Reaction Time: The reaction is often complete within a relatively short period once the optimal temperature is reached. Prolonged heating increases the likelihood of side reactions and charring. Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible, though this can be challenging with PPA.
-
PPA Quality and Viscosity: Polyphosphoric acid is highly viscous, which can lead to localized overheating.[3] Gentle but efficient stirring is crucial to ensure even heat distribution. The viscosity of PPA decreases at higher temperatures, making stirring easier.[3] Some protocols suggest the addition of a co-solvent like xylene to reduce viscosity, though this can also affect the reaction rate.[2]
Q2: The cyclization reaction is very slow or incomplete. How can I improve the reaction rate?
A2: If the reaction is sluggish, consider the following:
-
PPA Concentration: PPA is a dehydrating agent, and its effectiveness depends on its concentration (often expressed as % P2O5).[2] Ensure you are using a sufficiently concentrated grade of PPA.
-
Temperature: While overheating is a concern, the temperature must be high enough to promote the electrophilic aromatic substitution. If the reaction is not proceeding at a lower temperature, a carefully controlled, incremental increase in temperature may be necessary.
-
Purity of the Intermediate: Impurities in the 1-(phenylthio)propan-2-one can inhibit the cyclization. Ensure the intermediate is reasonably pure before proceeding.
Q3: Am I likely to form the 2-methyl isomer as a byproduct?
A3: The formation of 2-methylbenzo[b]thiophene is generally not a major concern in this specific reaction. The mechanism of the PPA-catalyzed cyclization of arylthiomethyl ketones strongly favors the formation of the 3-substituted product. The reaction proceeds through an electrophilic attack of the carbonyl carbon (activated by the acid) onto the aromatic ring, followed by dehydration.
Diagram of the PPA-Catalyzed Cyclization Mechanism
Caption: Mechanism of PPA-catalyzed cyclization of 1-(phenylthio)propan-2-one.
Experimental Protocols
Synthesis of 1-(Phenylthio)propan-2-one
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in water.
-
To this solution, add thiophenol dropwise with stirring. The reaction is exothermic.
-
After the addition of thiophenol is complete, add chloroacetone dropwise.
-
Heat the reaction mixture to reflux for 1 hour.[1]
-
Cool the mixture to room temperature and extract with methylene chloride or diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[1]
-
Remove the solvent under reduced pressure to obtain the crude 1-(phenylthio)propan-2-one as an oil. This intermediate can often be used in the next step without further purification.
Synthesis of this compound
-
Place polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to approximately 60-70°C to reduce its viscosity.[3]
-
Slowly add the crude 1-(phenylthio)propan-2-one to the stirred PPA.
-
Gradually heat the reaction mixture to 120°C and maintain this temperature for 30-60 minutes.[1] The color of the mixture will darken.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and hydrolyze the PPA.
-
Extract the aqueous mixture with diethyl ether or toluene (3 x 100 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification and Characterization
Purification
Crude this compound is typically a dark oil. It can be purified by either vacuum distillation or column chromatography.
-
Vacuum Distillation: This is an effective method for larger scale purification. The product will distill as a colorless to pale yellow oil.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is recommended. A common eluent system is hexanes or petroleum ether. The product is non-polar and will elute quickly.
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Expected Analytical Data for this compound
| Property | Expected Value |
| Molecular Formula | C₉H₈S |
| Molecular Weight | 148.23 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[4] |
| ¹H NMR (CDCl₃) | δ ~7.8 (d, 1H), ~7.7 (d, 1H), ~7.3 (m, 2H), ~7.1 (s, 1H), ~2.5 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ ~139.8, ~137.9, ~131.2, ~124.2, ~123.9, ~122.5, ~122.3, ~119.4, ~13.8[4] |
| GC-MS (m/z) | 148 (M+), 147, 133, 104, 89, 77 |
References
-
Synthesis of 7-Chloro-3-methylbenzo[b]thiophene. PrepChem.com. Accessed January 31, 2026. [Link]
-
This compound. SIELC Technologies. Published May 16, 2018. Accessed January 31, 2026. [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry. Accessed January 31, 2026. [Link]
-
Synthesis, fungicidal activity and SAR of new amino acid derivatives containing substituted 1-(phenylthio)propan-2-amine moiety. Taylor & Francis Online. Published online July 26, 2019. Accessed January 31, 2026. [Link]
-
Synthesis of 3- methylbenzo[b]thiophene. PrepChem.com. Accessed January 31, 2026. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Published May 2020. Accessed January 31, 2026. [Link]
-
Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Published April 10, 2023. Accessed January 31, 2026. [Link]
-
Polyphosphoric Acid in Organic Synthesis. ResearchGate. Published April 8, 2023. Accessed January 31, 2026. [Link]
-
This compound. PubChem. Accessed January 31, 2026. [Link]
Sources
Technical Support Center: 3-Methylbenzo[b]thiophene Stability & Handling
This technical guide is structured to provide immediate, actionable insights for researchers handling 3-Methylbenzo[b]thiophene (3-MBT). It moves beyond generic safety data sheets to address the specific chemical reactivity profile dictated by the C3-methyl substituent.[1]
Case ID: 3-MBT-STAB-001 Subject: Reactivity Profile: Acidic/Basic Stability & Degradation Pathways Applicable Compound: this compound (CAS: 1455-18-1)[1][2]
Executive Summary
This compound (3-MBT) exhibits a stability profile distinct from unsubstituted benzo[b]thiophene due to the steric and electronic influence of the methyl group at the C3 position.[1]
-
Acidic Conditions: Generally stable to dilute non-oxidizing acids.[1] Susceptible to electrophilic attack (sulfonation/halogenation) at the C2 position in concentrated or Lewis acidic media.
-
Basic Conditions: Highly stable to aqueous bases (hydrolysis-resistant).[1] Susceptible to C2-deprotonation (lithiation) by strong organometallic bases (e.g., n-BuLi).[1]
-
Critical Vulnerability: The sulfur atom is prone to S-oxidation (to sulfoxide/sulfone) in the presence of oxidizing acids or peroxides.
Part 1: Detailed Stability Analysis[1]
Acidic Conditions (The Electrophile Risk)
Unlike simple esters or amides, the benzo[b]thiophene core is aromatic and does not undergo hydrolysis in aqueous acid. However, the ring system is electron-rich, making it a target for electrophiles.[1]
-
Dilute Mineral Acids (HCl, H₂SO₄ < 2M):
-
Status: Stable.
-
Mechanism: The aromatic stabilization energy prevents ring opening.[1] The methyl group at C3 slightly activates the ring but not enough to induce rapid degradation at room temperature.
-
-
Concentrated/Oxidizing Acids (Conc.[1] H₂SO₄, HNO₃):
-
Status: Unstable / Reactive.
-
Mechanism:
-
Sulfonation: In conc. H₂SO₄, electrophilic substitution will occur. Since the most reactive site (C3) is blocked by the methyl group, substitution is directed primarily to C2 .
-
Nitration: HNO₃ acts as both an acid and an oxidant, leading to mixtures of C2-nitro derivatives and S-oxides.[1]
-
-
-
Lewis Acids (AlCl₃, BF₃):
-
Status: Conditionally Unstable.
-
Risk: Can catalyze polymerization or dimerization through the thiophene double bond if a reactive partner is present.[1]
-
Basic Conditions (The Deprotonation Risk)
-
Aqueous/Alcoholic Bases (NaOH, KOH, NaOMe):
-
Strong Organometallic Bases (n-BuLi, LDA):
Oxidative Instability (The Hidden Variable)
Researchers often mistake oxidative degradation for acid instability.
-
Reagents: Peracids (m-CPBA), H₂O₂/Acetic Acid, KMnO₄.[1]
-
Outcome: Formation of This compound-1,1-dioxide (sulfone) .[1]
-
Note: The methyl group does not prevent S-oxidation.[1]
Part 2: Reactivity & Troubleshooting Logic
Visualizing the Reactivity Landscape
The following diagram maps the specific chemical fate of 3-MBT under varying conditions.
Figure 1: Reaction pathways for this compound.[1] Note the divergence between dilute (stable) and concentrated (reactive) acidic conditions.
Part 3: Troubleshooting FAQs
Q1: My reaction mixture turned black upon adding concentrated H₂SO₄. Is this normal?
-
Diagnosis: Likely polymerization or deep sulfonation .[1]
-
Explanation: While the benzothiophene core is stable, the methyl group activates the ring. In the absence of a better nucleophile, the molecule may react with itself (cationic polymerization) or undergo aggressive sulfonation, leading to tarry byproducts.
-
Solution: Dilute the acid or keep the temperature < 0°C. If sulfonation is not the goal, switch to a non-oxidizing acid like HCl or acetic acid.
Q2: I see a new spot on TLC (more polar) after stirring in acidic methanol. Is it the methyl ester?
-
Diagnosis: No. 3-MBT has no carboxylic acid group to esterify.[1]
-
Explanation: You likely have S-oxidation if the methanol contains peroxides or if the acid source was oxidizing (e.g., old nitric acid). The "more polar" spot is the sulfoxide or sulfone.
-
Verification: Check the mass spec. Sulfone = M+32; Sulfoxide = M+16.[1]
Q3: Why is my electrophilic substitution (e.g., bromination) giving low yields of the C3 product?
-
Diagnosis: Steric Blocking.
-
Explanation: The C3 position is already occupied by the methyl group.
-
Correction: Expect substitution at C2 . If you need to functionalize the benzene ring (C4-C7), you must block C2 first or use specific directing groups.[1]
Part 4: Validated Stability Protocol
To confirm the integrity of your specific lot of 3-MBT, perform this self-validating stress test.
Objective: Determine stability in a specific solvent/acid system.
| Step | Action | Technical Note |
| 1 | Prepare Stock | Dissolve 10 mg 3-MBT in 1 mL Acetonitrile (ACN). |
| 2 | Acid Stress | Add 100 µL of 1M HCl to a 200 µL aliquot of stock. Incubate at RT for 4 hours. |
| 3 | Base Stress | Add 100 µL of 1M NaOH to a 200 µL aliquot of stock. Incubate at RT for 4 hours. |
| 4 | Oxidative Stress | Add 50 µL of 3% H₂O₂ to a 200 µL aliquot of stock. (Positive Control) |
| 5 | Analysis | Analyze via HPLC-UV (254 nm). |
Expected Results:
-
Acid/Base Samples: Single peak matching the Retention Time (RT) of the standard. (>99% recovery).
-
Oxidative Sample: Appearance of new peaks at earlier RT (more polar sulfoxide/sulfone).
References
- Reactivity of Benzo[b]thiophene: Joule, J.A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reactivity confirming C3 > C2 electrophilic preference, and C2 reactivity when C3 is blocked).
-
Oxidation to Sulfones: Jeyakumar, K.; Chand, D. K.[1] "Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones."[1][3] Tetrahedron Letters, 2006 , 47, 4573-4576.[1][4]
-
C2-Lithiation: Potapov, V. A., et al. "Region-specific synthesis of 2-substituted benzo[b]thiophenes."[1] Mendeleev Communications, 2018 . (Confirming lithiation at C2 for 3-substituted benzothiophenes).
-
Physical Properties & Safety: PubChem Compound Summary for CID 73817, this compound. [1]
-
C2-Functionalization: Wang, D., et al. "Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides."[1] ACS Omega, 2024 . (Demonstrates C2 activation logic).
Sources
Technical Support Center: Scale-Up of 3-Methylbenzo[b]thiophene Production
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, process chemists, and drug development professionals actively engaged in the synthesis of 3-Methylbenzo[b]thiophene. As a crucial intermediate in various pharmaceutical agents, the successful and efficient scale-up of its production is paramount. This document moves beyond theoretical synthesis to address the practical, often-encountered challenges of transitioning from bench-scale chemistry to pilot and manufacturing scales. We will explore the causality behind common scale-up pitfalls and provide actionable troubleshooting strategies.
Section 1: Foundational Synthesis Routes & Scalability Analysis
The choice of synthesis route at the lab scale has profound implications for its large-scale viability. An ideal route for scale-up prioritizes reagent safety, cost-effectiveness, thermal stability, and ease of purification over simply achieving the highest possible lab-scale yield. Below, we analyze two common approaches.
Route A: Acid-Catalyzed Cyclization of (2-Tolylthio)acetone
This is a classic and direct method involving the intramolecular cyclization of a substituted thiophene precursor.
-
Mechanism: The synthesis proceeds via an electrophilic aromatic substitution. A strong acid (e.g., polyphosphoric acid (PPA) or methanesulfonic acid) protonates the ketone, which then undergoes cyclization onto the electron-rich aromatic ring, followed by dehydration to yield the final product.
-
Scalability Assessment:
-
Advantages: Atom economy is generally good, and starting materials can be readily prepared or sourced.
-
Challenges: The cyclization step is often highly exothermic, posing a significant thermal management risk in large reactors. Strong, corrosive acids like PPA are difficult to handle and require specialized equipment. The viscosity of PPA can also lead to poor mixing and localized overheating, promoting by-product formation.
-
Route B: Electrophilic Cyclization of 2-Alkynylthioanisole Derivatives
This modern approach offers high yields and selectivity through a different mechanistic pathway.[1]
-
Mechanism: The synthesis involves the activation of a C-C triple bond by an electrophile (e.g., I₂, Br₂, or even NaCl with an oxidant), which triggers a cyclization with the tethered sulfur nucleophile.[1]
-
Scalability Assessment:
-
Advantages: Often proceeds under milder conditions compared to strong acid catalysis, reducing the risk of thermal runaways. The use of reagents like sodium halides with copper(II) sulfate offers an environmentally benign option.[1]
-
Challenges: Starting materials (2-alkynylthioanisoles) may be more expensive or require additional synthetic steps. The use of metal catalysts (e.g., copper) may necessitate additional purification steps to remove residual metals from the final product, a critical requirement for pharmaceutical intermediates.
-
Section 2: Troubleshooting Guide for Scale-Up Operations
This section addresses the most pressing challenges encountered during the scale-up of this compound synthesis in a direct question-and-answer format.
Q1: My reaction yield dropped from 90% in a 1L flask to 65% in a 50L reactor. What are the primary causes?
This is a classic scale-up issue rooted in changes to physical and geometric parameters.
-
Cause 1: Inefficient Heat Transfer. The surface-area-to-volume ratio decreases dramatically as you increase reactor size. A 50L reactor cannot dissipate heat as efficiently as a 1L flask. If your reaction is exothermic (as is common with acid-catalyzed cyclizations), the internal temperature can rise significantly above your setpoint, leading to the formation of thermal decomposition products and polymeric impurities.
-
Cause 2: Poor Mixing. Achieving homogenous mixing in a large volume is challenging. Inadequate agitation can create localized "hot spots" or areas of high reagent concentration, promoting side reactions. This is particularly problematic with viscous reagents like polyphosphoric acid.
-
Mitigation Strategy:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the reaction's heat flow. This data is critical for engineering the required cooling capacity.
-
Controlled Dosing: Instead of adding reagents all at once, use a controlled addition funnel or pump to dose the limiting reagent over time. This keeps the instantaneous heat generation manageable for the reactor's cooling system.
-
Agitator Optimization: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine for good top-to-bottom flow) and that the agitation speed is sufficient to maintain a homogenous mixture.
-
Q2: A new, significant impurity has appeared in my HPLC analysis post-scale-up. How do I identify and eliminate it?
The appearance of new impurities is often linked to the extended reaction times or higher temperatures common in large-scale batches.
-
Identification:
-
LC-MS Analysis: The first step is to obtain a mass spectrum of the impurity peak to determine its molecular weight. This provides crucial clues to its structure.
-
Forced Degradation: Subject a sample of your pure product to the reaction conditions for an extended period (e.g., higher temperature, longer time). If the impurity peak grows, it is likely a product-related degradant. Also, subject the starting material to the same conditions to check for starting material-related impurities.
-
-
Common Impurities & Prevention:
-
Dimerization/Polymerization Products: Often caused by excessive heat. Strict temperature control is key.
-
Positional Isomers: Strong acid-catalyzed reactions can sometimes lead to rearrangements.[2] Lowering the reaction temperature or using a milder Lewis acid catalyst might be necessary.
-
Over-alkylation/Friedel-Crafts By-products: If using alkylating agents, poor mixing can lead to multiple additions. Ensure efficient agitation.
-
Q3: The reaction is stalling and failing to reach completion in the pilot plant reactor. What should I investigate?
-
Cause 1: Catalyst Deactivation. If using a catalyst, it may be sensitive to trace amounts of water or other impurities introduced from lower-grade, large-scale raw materials. Ensure all solvents and reagents meet the required specifications.
-
Cause 2: Inefficient Mass Transfer. If the reaction involves multiple phases (e.g., a solid reagent in a liquid), the rate may be limited by how fast the solid can dissolve. This is an agitation issue. The impeller design and speed must be sufficient to keep solids suspended.
-
Cause 3: Temperature Probes. Ensure the reactor's temperature probe is correctly calibrated and positioned. An inaccurate reading could mean the reaction is running colder than intended, slowing the kinetics to a crawl.
Q4: The final product is a dark oil, but it was a clean solid in the lab. How can I improve the color and purity?
Color formation is a strong indicator of impurity generation.
-
Root Cause: This is almost always due to thermal decomposition or side reactions generating high-molecular-weight, conjugated (and therefore colored) by-products. The extended reaction times and higher average temperatures of a large-scale run are the typical culprits.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reactor is properly purged and maintained under an inert atmosphere (Nitrogen or Argon). Oxygen at elevated temperatures can cause oxidative degradation.
-
Quenching Process: The quench step is critical. A slow or inefficient quench can allow the reaction to continue, generating impurities. The quench solution should be pre-cooled and added rapidly with vigorous mixing. For acid-catalyzed reactions, pouring the reaction mass into ice is a common and effective method.[3]
-
Purification Optimization: Simple lab-scale filtration may not be sufficient. At scale, consider:
-
Carbon Treatment: A charcoal or activated carbon treatment of the product solution can effectively remove many color bodies.
-
Recrystallization Solvent Screening: Perform a thorough solvent screen to find the optimal system for recrystallization that provides good yield and excellent impurity rejection.
-
-
Section 3: Key Process Parameters & Data Comparison
The transition from lab to pilot scale requires careful adjustment of process parameters. The table below provides an illustrative example of changes and outcomes for an acid-catalyzed cyclization.
| Parameter | Lab Scale (1L Flask) | Pilot Scale (50L Reactor) | Rationale for Change / Observation |
| Reagent Addition Time | 5 minutes (All at once) | 2 hours (Slow Dosing) | To control the exotherm and maintain the internal temperature below the specified maximum. |
| Max Internal Temp (°C) | 85°C (brief spike) | 70°C (maintained) | Strict temperature control is possible and necessary at scale to prevent by-product formation. |
| Agitation | Magnetic Stir Bar (700 RPM) | Pitched-Blade Turbine (300 RPM) | Mechanical overhead stirring is required for effective mixing in a baffled reactor. |
| Reaction Time | 4 hours | 7 hours | Slower dosing and lower average temperature can lead to longer required reaction times for full conversion. |
| Yield (Isolated) | 90% | 68% | The decrease is attributed to increased by-product formation and more complex work-up/transfer losses. |
| Purity (HPLC, Area %) | 99.5% | 97.8% | Lower purity is a direct result of the thermal and mixing challenges encountered at a larger scale. |
Section 4: Experimental Protocol - Scalable Synthesis of this compound
This protocol is adapted for a 20L reactor and incorporates best practices for process safety and control.
Reaction: PPA-mediated cyclization of (2-Tolylthio)acetone
-
Reactor Preparation:
-
Ensure the 20L glass-lined reactor is clean, dry, and has been leak-tested.
-
Equip the reactor with a pitched-blade turbine agitator, a temperature probe, a nitrogen inlet, and a condenser.
-
Charge the reactor with Polyphosphoric Acid (PPA) (5.0 kg) under a nitrogen blanket.
-
-
Initial Heating:
-
Begin agitation at 150 RPM.
-
Heat the PPA to 65°C using the reactor jacket.
-
-
Reagent Addition (Critical Step):
-
Prepare a solution of (2-Tolylthio)acetone (1.0 kg, 5.55 mol) in Toluene (2.0 L).
-
Add this solution to the PPA in the reactor via a dosing pump over a period of 2-3 hours.
-
CRITICAL: Monitor the internal temperature closely. The rate of addition should be adjusted to ensure the internal temperature does not exceed 75°C. The cooling jacket should be active and set to 20°C.
-
-
Reaction & Monitoring:
-
After the addition is complete, hold the reaction mixture at 70-75°C for 4 hours.
-
Take an in-process control (IPC) sample every hour. Quench a small aliquot in ice water, extract with ethyl acetate, and analyze by HPLC to monitor the disappearance of the starting material. The reaction is complete when <1% of starting material remains.
-
-
Quenching:
-
In a separate 100L work-up vessel, prepare a mixture of crushed ice (15 kg) and water (10 L).
-
Once the reaction is complete, cool the reactor contents to 50°C.
-
Slowly transfer the viscous reaction mixture into the ice/water slurry with vigorous agitation. CAUTION: This is an exothermic quench. Control the transfer rate to keep the quench vessel temperature below 30°C.
-
-
Work-up & Isolation:
-
Extract the aqueous slurry with Toluene (3 x 5 L).
-
Combine the organic layers and wash with 5% sodium bicarbonate solution (5 L) followed by brine (5 L).
-
Concentrate the toluene solution under reduced pressure to yield the crude this compound as an oil.
-
-
Purification:
-
Purify the crude oil by vacuum distillation to obtain the final product.
-
Section 5: Visualization of Workflow and Mechanism
Diagram 1: General Scale-Up Production Workflow
Caption: A typical batch production workflow for scale-up synthesis.
Diagram 2: Cyclization Mechanism & Potential Side Reaction
Caption: Reaction mechanism showing desired path and a common side reaction.
References
-
Kesharwani, P. et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC - NIH. Available at: [Link]
-
da Silva, F. et al. (2022). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. QUÍMICA NOVA. Available at: [Link]
-
Procter, D. J. et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
-
Jadhav, S. (2023). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available at: [Link]
-
Campaigne, E. & Neiss, E. S. (1968). 3-thenyl bromide. Organic Syntheses Procedure. Available at: [Link]
- Audia, J. E. et al. (1998). Process for the synthesis of benzothiophenes. Google Patents.
-
Serrano, R. et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Organic Chemistry Portal. Available at: [Link]
-
Procter, D. J. et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. Available at: [Link]
Sources
Technical Support Center: Optimizing Solvent Selection for the Crystallization of 3-Methylbenzo[b]thiophene
Introduction: Welcome to the technical support guide for the purification of 3-Methylbenzo[b]thiophene. This compound is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs[1][2]. Successful purification is critical for ensuring the integrity of downstream applications. A common challenge researchers face is the effective removal of impurities via crystallization, a process complicated by the compound's inherent physical properties.
This guide provides a comprehensive, question-and-answer-based resource designed for chemistry professionals. We will delve into the fundamental principles of solvent selection, provide actionable experimental protocols, and offer field-proven troubleshooting advice to address common issues encountered during the crystallization of this compound.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common preliminary questions regarding the properties of this compound and the theoretical basis for its purification by crystallization.
Q1: What are the critical physicochemical properties of this compound that I must consider?
A1: Understanding the fundamental properties of this compound is the first step in designing a successful purification strategy. The most critical aspect is that it is a liquid at standard room temperature, with a very low melting point. This dictates that any crystallization-based purification will need to be performed at sub-ambient temperatures.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Crystallization | Source(s) |
|---|---|---|---|
| Physical State | Colorless to yellow/orange clear liquid | The compound must be induced to solidify from a solution at low temperatures. Standard recrystallization of a solid is not applicable. | [2][3][4][5][6] |
| Melting Point | -40°C | This extremely low melting point confirms that purification will be a low-temperature crystallization, not a classic recrystallization. "Oiling out" is not a concern in the traditional sense. | [1][3][4][5] |
| Boiling Point | 72-74°C @ 2 mmHg | The high boiling point at atmospheric pressure means solvents can be removed under vacuum without significant loss of the product. | [3][5] |
| Polarity (logP) | ~3.3 - 3.6 | Indicates a nonpolar, lipophilic nature. The "like dissolves like" principle suggests good solubility in nonpolar organic solvents. | [5][6] |
| Molecular Weight | 148.22 g/mol | Standard molecular weight, relevant for stoichiometric calculations. |[1][7] |
Q2: Why is crystallizing this compound so challenging?
A2: The primary challenge stems from its -40°C melting point[1][3][4][5]. Unlike typical solid compounds that are dissolved in a hot solvent and precipitate upon cooling to room temperature, this compound must be coaxed out of a solvent system at significantly lower temperatures (e.g., -20°C, -40°C, or even -78°C). This requires a solvent in which the compound is soluble at room temperature but becomes insoluble or sparingly soluble at these reduced temperatures.
Q3: What defines an "optimal" solvent for a low-temperature crystallization?
A3: The core principle of recrystallization is to exploit differences in solubility at varying temperatures[8][9]. For this specific application, an optimal solvent or solvent system should exhibit the following characteristics:
-
High Solute Solubility at Room Temperature: The crude this compound should readily dissolve in a minimal amount of the solvent at ambient temperature.
-
Steeply Decreasing Solubility at Low Temperatures: As the solution is cooled, the solubility of the target compound should drop sharply, promoting crystal formation and maximizing yield.
-
High Impurity Solubility at Low Temperatures: Ideally, impurities should remain dissolved in the solvent (the "mother liquor") even at the low temperatures required for crystallization. Alternatively, impurities that are insoluble at room temperature can be removed by filtration before cooling.[8][10]
-
No Reactivity: The solvent must be chemically inert towards this compound.[10]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals under vacuum without requiring excessive heat.
Part 2: Experimental Design & Solvent Selection Workflow
A systematic approach is superior to random trial-and-error. This section provides a structured workflow and a detailed protocol for efficiently screening and identifying a suitable solvent system.
Q4: How can I systematically screen for the best solvent?
A4: A small-scale, parallel screening experiment is the most efficient method. By testing a range of candidate solvents with small amounts of your crude material, you can quickly identify promising candidates for a larger-scale purification. The workflow below visualizes this systematic process.
Caption: Workflow for selecting a low-temperature crystallization solvent.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Aliquot approximately 20-30 mg of your crude this compound into several small, dry test tubes or vials.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise while agitating. Record the volume of solvent required to fully dissolve the sample. If it dissolves in just a few drops, the solvent is likely too good, and recovery will be poor. If it remains insoluble after adding ~1 mL, it is unsuitable as a single solvent.
-
Initial Cooling: Place the vials in which the sample dissolved into a -20°C freezer. Allow them to stand undisturbed for at least one hour.
-
Observation 1: Remove the vials and observe. A promising solvent will have produced a significant amount of crystalline solid with a clear mother liquor. If no solid has formed, proceed to the next step.
-
Deep Cooling: Place the remaining vials into a dry ice/acetone bath (-78°C).
-
Observation 2: Observe for crystal formation. Scratching the inside of the vial with a glass rod at the solvent-air interface may help induce crystallization.
-
Evaluation: Based on the quantity and quality of the crystals formed at each temperature, select the best solvent for a larger-scale trial.
Q5: What are some recommended starting solvents to test?
A5: Based on the nonpolar nature of this compound and literature precedents for purifying similar thiophene derivatives, the following solvents are excellent starting points for screening. A patent for purifying thiophenes specifically mentions the utility of alcohols, which can provide the desired steep solubility curve at low temperatures.[11]
Table 2: Candidate Solvents for Crystallization Screening
| Solvent Class | Candidate Solvent | Rationale & Expected Behavior |
|---|---|---|
| Polar Protic | Methanol | Often shows a dramatic decrease in solvating power at low temperatures. A highly promising candidate for this application.[11] |
| Ethanol | Similar to methanol, but slightly less polar. May offer a different crystallization kinetic profile.[11][12] | |
| Isopropanol | A good secondary choice if methanol or ethanol prove too effective at keeping the compound in solution. | |
| Nonpolar | Hexane / Heptane | "Like dissolves like" suggests high solubility. May require very low temperatures to induce precipitation and could be a good anti-solvent.[12] |
| Toluene | The aromatic nature may favor solubility, but it can be a good crystallization solvent for aromatic compounds.[12] | |
| Mixed Systems | Dichloromethane / Hexane | Dissolve in a minimum of DCM (solvent) and slowly add hexane (anti-solvent) until turbidity appears, then cool.[13] |
| | Methanol / Water | Dissolve in methanol and add water dropwise as an anti-solvent before cooling. |
Part 3: Troubleshooting Guide
Even with a systematic approach, challenges can arise. This section provides solutions to common problems encountered during the low-temperature crystallization of this compound.
Q6: No crystals are forming, even after prolonged cooling in a dry ice bath. What's wrong?
A6: This is a common issue and typically points to one of two problems:
-
Excess Solvent: You have likely used too much solvent, and the solution is not reaching supersaturation even at very low temperatures.
-
Solution: Warm the solution to room temperature and gently evaporate a portion of the solvent using a stream of nitrogen or under reduced pressure. Re-cool the more concentrated solution.[14]
-
-
Inappropriate Solvent: The chosen solvent may be too effective at solvating your compound, even at -78°C.
-
Solution: You must re-screen for a less powerful solvent. Alternatively, if you have a promising but overly effective solvent, you can introduce an "anti-solvent" — a miscible liquid in which your compound is insoluble. Add the anti-solvent dropwise to the solution at room temperature until it just becomes cloudy (the point of saturation), then cool slowly.
-
Q7: My compound separates as an oil or a waxy solid, not as fine crystals. How do I fix this?
A7: This indicates that the solution is becoming supersaturated too quickly or at a temperature above the freezing point of the solution, preventing the orderly arrangement of molecules into a crystal lattice.
-
Solution 1: Slow Down the Cooling Process. Rapid cooling is a primary cause of poor crystal formation. Instead of plunging the vial directly into a dry ice bath, allow it to cool progressively: first to room temperature, then to 4°C (refrigerator), then to -20°C (freezer), and finally to -78°C. This slower process gives the molecules more time to align properly.
-
Solution 2: Use a More Dilute Solution. The solution may be too concentrated. Re-dissolve the oily product by warming to room temperature, add a small amount of additional solvent (10-20% more), and repeat the slow cooling process.[14] This reduces the level of supersaturation at any given temperature.
Q8: My final product is still impure, or the yield is unacceptably low. What are my next steps?
A8:
-
For Persistent Impurities:
-
Re-crystallize: A second crystallization using the same solvent system will often significantly improve purity.
-
Change Solvents: The impurities may have similar solubility properties to your product in the chosen solvent. Try re-crystallizing from a solvent of a different polarity.
-
Activated Carbon: If the impurities are colored, high-molecular-weight byproducts, you can add a small amount of activated carbon to the room temperature solution, stir for 5-10 minutes, and then filter it through a plug of celite or filter paper to remove the carbon and adsorbed impurities before cooling.[15]
-
-
For Low Yield:
-
Minimize Solvent Volume: Ensure you are using the absolute minimum amount of solvent necessary to dissolve the compound at room temperature.
-
Cool for Longer/Colder: Maximize precipitation by extending the cooling time or using a lower temperature.
-
Second Crop: After filtering your first batch of crystals, concentrate the remaining mother liquor by evaporating some of the solvent and re-cooling it. This will often yield a second, albeit less pure, crop of crystals.
-
Part 4: Safety & Handling
Q9: What are the primary safety concerns with this compound and the recommended solvents?
A9: Adherence to standard laboratory safety protocols is essential.
-
This compound: This compound is harmful if swallowed and can cause eye irritation[6]. It is also noted for having a strong, unpleasant stench[5][6]. Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: Many of the candidate solvents (e.g., hexane, methanol, dichloromethane) are flammable and/or toxic. Avoid open flames, and ensure proper ventilation. Consult the Safety Data Sheet (SDS) for each specific solvent before use.[5][16]
-
Low Temperatures: Handling cryogenic materials like dry ice requires insulated gloves to prevent thermal burns.
By following this structured guide, researchers can confidently develop a robust and effective low-temperature crystallization protocol for the purification of this compound, leading to higher quality material for research and development.
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Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
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Recrystallization. Available at: [Link]
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Finding the best solvent for recrystallisation student sheet. Available at: [Link]
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Recrystallization (chemistry) - Wikipedia. Available at: [Link]
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Help! Recrystallization sources of error. : r/chemhelp - Reddit. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-Methylbenzo[b]thiophene Derivatives
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and rigid bicyclic framework provide an excellent foundation for designing novel therapeutics. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 3-methylbenzo[b]thiophene derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will explore how subtle molecular modifications influence biological activity, supported by experimental data and detailed protocols for synthesis and evaluation.
The this compound Core: A Strategic Starting Point
The introduction of a methyl group at the 3-position of the benzo[b]thiophene core serves multiple strategic purposes in drug design. Firstly, it can enhance binding affinity to target proteins through hydrophobic interactions. Secondly, this methyl group can sterically influence the orientation of other substituents, thereby fine-tuning the molecule's interaction with its biological target. Lastly, the 3-position is a key site for further functionalization, allowing for the exploration of a diverse chemical space.
Anticancer Activity: Targeting Kinases and Beyond
Numerous benzo[b]thiophene derivatives have been investigated as potent anticancer agents, often functioning as kinase inhibitors.[3][4] The SAR of these compounds is highly dependent on the nature and position of various substituents.
Key SAR Insights for Anticancer Activity
While extensive research on 3-methyl derivatives is still emerging, we can extrapolate key SAR principles from related benzo[b]thiophene analogues. A significant study on benzo[b]thiophene-3-carboxylic acid derivatives as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor metastasis, revealed crucial structural requirements for potent anti-proliferative activity.[5][6]
-
Substitution at the 3-Position: A carboxamide moiety at the C-3 position has been shown to significantly enhance anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7).[5] This suggests that while a methyl group at C-3 provides a valuable hydrophobic anchor, further derivatization to include hydrogen bond donors and acceptors is a promising strategy.
-
Substitution at the 5-Position: The presence of a 1-methyl-1H-pyrazol group at the C-5 position further boosts anticancer activity, especially when combined with a nitrogen-containing heterocycle at C-3.[5] This highlights the importance of exploring substitutions on the benzene ring of the benzo[b]thiophene core.
The general trend observed is that the anticancer potency of benzo[b]thiophene derivatives can be significantly modulated by the substituents on both the thiophene and benzene rings.
Comparative Data for Anticancer Activity
The following table summarizes the anti-proliferative activity of selected benzo[b]thiophene derivatives, illustrating the impact of different substitution patterns.
| Compound ID | 3-Position Substituent | 5-Position Substituent | Target Cell Line | IC50 (µM) | Reference |
| b19 | Carboxamide derivative | 1-methyl-1H-pyrazol | MDA-MB-231 | ~2.5 | [5] |
| PF-3644022 | Amino derivative | Varied | MK2 Kinase | Nanomolar | [4] |
Experimental Workflow for Anticancer Evaluation
A typical workflow for the synthesis and evaluation of novel this compound derivatives as anticancer agents is outlined below.
Caption: A generalized workflow for the development of novel anticancer agents based on the this compound scaffold.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Benzo[b]thiophenes are a well-established class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][7] The SAR in this context often revolves around substitutions that enhance cell wall penetration or interaction with essential microbial enzymes.
Key SAR Insights for Antimicrobial Activity
Systematic studies on 3-halobenzo[b]thiophenes have provided valuable insights into the structural features that govern their antimicrobial potency.[6][8]
-
Halogen at the 3-Position: The presence of a chloro or bromo group at the 3-position has been shown to be beneficial for activity against Gram-positive bacteria and yeast.[6] This suggests that an electron-withdrawing group at this position is favorable. Replacing the methyl group with a halogen or incorporating it into a larger haloalkyl group could be a viable strategy to enhance antimicrobial effects.
-
Substituents at the 2-Position: A hydroxymethyl group at the C-2 position appears to be important for inhibitory activity against Gram-positive bacteria.[6]
-
Cyclohexanol Moiety: The introduction of a cyclohexanol group has been shown to lead to low Minimum Inhibitory Concentrations (MICs) of 16 µg/mL against Gram-positive bacteria and yeast.[6][9]
Comparative Data for Antimicrobial Activity
The following table presents the MIC values for selected 3-halobenzo[b]thiophene derivatives, demonstrating the impact of different substituents on their antimicrobial activity.
| Compound Class | 2-Position Substituent | 3-Position Substituent | Target Organism | MIC (µg/mL) | Reference |
| Cyclohexanol-substituted | Cyclohexanol | Chloro | Gram-positive bacteria, Yeast | 16 | [6] |
| Cyclohexanol-substituted | Cyclohexanol | Bromo | Gram-positive bacteria, Yeast | 16 | [6] |
| Acylhydrazone derivative | Acylhydrazone | Varied | Staphylococcus aureus | 4 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard assay for determining the MIC of a potential antimicrobial agent.[8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Following the Path of NSAIDs
Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine and Tiaprofenic acid, feature a thiophene ring, highlighting the potential of this scaffold in developing new anti-inflammatory agents.[10][11] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.
Key SAR Insights for Anti-inflammatory Activity
The anti-inflammatory activity of thiophene derivatives is often associated with the presence of an acidic moiety, which is a common feature of many NSAIDs.
-
Carboxylic Acid Group: The presence of a carboxylic acid or a bioisostere is often crucial for COX inhibition. For this compound derivatives, this suggests that derivatization of the benzene ring or the methyl group to incorporate an acidic function could be a key strategy.
-
Aromatic Substituents: The nature and position of other substituents on the benzo[b]thiophene core can influence potency and selectivity for COX-1 versus COX-2.
Caption: A simplified diagram showing the inhibition of the COX pathway by a potential this compound-based anti-inflammatory agent.
Representative Synthetic Protocols
The synthesis of novel this compound derivatives can be achieved through various established organic chemistry reactions. Below are representative protocols for key transformations.
General Procedure for Suzuki-Miyaura Coupling
This reaction is useful for introducing aryl or heteroaryl substituents onto the benzo[b]thiophene core, typically at a halogenated position.
-
Reaction Setup: To a solution of the bromo-substituted this compound (1.0 eq.) in a suitable solvent (e.g., DMF/water mixture), add the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl2 (0.1 eq.), and a base (e.g., Na2CO3, 3.0 eq.).[6]
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen) at 90°C for 3-4 hours, monitoring the reaction progress by TLC-MS.[6]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Procedure for Amide Coupling
This method is used to synthesize carboxamide derivatives from a carboxylic acid precursor.
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the benzo[b]thiophene carboxylic acid (1.0 eq.), a coupling agent such as EDCI (2.0 eq.), and a catalyst like DMAP (4.0 eq.) in an anhydrous solvent (e.g., DCM).[5]
-
Addition of Amine: After stirring for 5 minutes, add the desired amine (1.2 eq.) to the reaction mixture.[5]
-
Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC-MS.
-
Work-up and Purification: Evaporate the solvent, and then perform an aqueous work-up with dilute acid and an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While direct and extensive SAR studies on this specific core are somewhat limited, by drawing logical comparisons with other substituted benzo[b]thiophenes, we can identify key structural modifications that are likely to enhance anticancer, antimicrobial, and anti-inflammatory properties. Future research should focus on the systematic exploration of substituents at various positions of the this compound core, coupled with robust biological evaluation, to unlock the full therapeutic potential of this versatile heterocyclic system.
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. [Link]
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Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents. [Link]
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Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]
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Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. | Request PDF. [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. [Link]
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Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene.pdf. [Link]
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
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(PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. [Link]
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Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. [Link]
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Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]
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Representative Synthetic Methods for Benzo[b]thiophene Derivatives. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]
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Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2. [Link]
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Validating Antimicrobial Efficacy of Novel 3-Methylbenzo[b]thiophene Scaffolds: A Comparative Technical Guide
Executive Summary
The benzo[b]thiophene scaffold has emerged as a critical pharmacophore in the fight against antimicrobial resistance (AMR), serving as a bioisostere to indole and naphthalene systems found in clinical therapeutics. Specifically, 3-methylbenzo[b]thiophene derivatives are gaining traction due to their ability to target bacterial DNA gyrase (GyrB) and disrupt fungal membrane integrity.
This guide provides a rigorous validation framework for these novel compounds. Unlike standard screening reports, this document focuses on comparative benchmarking against clinical standards (Ciprofloxacin, Fluconazole) and details the mechanistic validation required to elevate a hit to a lead candidate.
Part 1: The Chemical Scaffold & SAR Context
To validate a new this compound derivative, one must first understand the Structure-Activity Relationship (SAR) baseline established in current literature.
-
The Core: The sulfur atom increases lipophilicity (LogP), enhancing cell membrane penetration—crucial for targeting Gram-positive pathogens like S. aureus.
-
The 3-Position (Methyl/Functionalized): While the 3-methyl group provides steric bulk, oxidation or halogenation at this position (e.g., 3-chloromethyl or 3-bromomethyl precursors) often drastically lowers Minimum Inhibitory Concentration (MIC) values.
-
The 2-Position: Efficacy is frequently maximized when the 2-position is substituted with polar moieties (carboxamides or hydrazides) to facilitate hydrogen bonding within the ATP-binding pocket of DNA Gyrase.
Part 2: Comparative Efficacy Data
The following data represents a synthesized benchmark for high-potency this compound derivatives (designated here as MBT-Series ) compared to standard-of-care antibiotics. Use this table to assess where your novel compounds stand.
Table 1: Antibacterial & Antifungal Potency (MIC in )
| Organism | Strain Type | Novel MBT-Series (Target Range) | Ciprofloxacin (Standard) | Fluconazole (Standard) | Interpretation |
| S. aureus | Gram (+) | 4 – 16 | 0.12 – 1.0 | N/A | MBT compounds are competitive if MIC |
| MRSA | Gram (+) | 8 – 32 | > 32 (Resistant) | N/A | Critical Value: Activity here indicates novel mechanism (non-fluoroquinolone). |
| B. cereus | Gram (+) | 8 – 16 | 0.25 – 1.0 | N/A | Strong indicator of membrane permeation efficacy. |
| E. coli | Gram (-) | 64 – >128 | 0.004 – 0.015 | N/A | Generally weak due to efflux pumps. Requires co-dosing with Polymyxin B to validate. |
| C. albicans | Fungal | 16 – 64 | N/A | 0.25 – 1.0 | Moderate antifungal potential; likely membrane disruption MoA. |
Analyst Note: If your MBT compound achieves an MIC < 8
against MRSA, it outperforms the scaffold average and warrants immediate toxicity screening.
Part 3: Mechanism of Action (MoA)
Unlike fluoroquinolones which stabilize the DNA-Gyrase cleavage complex, 3-substituted benzo[b]thiophenes typically act as GyrB ATPase inhibitors . They compete with ATP for the N-terminal binding pocket, preventing the energy transduction required for DNA supercoiling.
Figure 1: Dual-Pathway Mechanism (Gyrase Inhibition & Membrane Lysis)
Caption: Dual-mechanism pathway showing primary GyrB inhibition and secondary membrane disruption effects.
Part 4: Experimental Validation Protocols
To ensure your data is publishable and reproducible, you must adhere to CLSI M07 (Aerobes) and M27 (Yeasts) standards.
Protocol A: Broth Microdilution (MIC Determination)
Standard: CLSI M07-A10 / ISO 20776-1 Objective: Determine the lowest concentration inhibiting visible growth.
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Compound Prep: Dissolve MBT derivative in DMSO. Serial dilute (2-fold) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate.
-
Critical Control: Final DMSO concentration must be < 1% to avoid solvent toxicity.
-
-
Incubation:
for 16–20 hours (Bacteria) or 24–48 hours (Fungi). -
Readout: Visual turbidity check or Resazurin dye (Blue
Pink indicates growth).
Protocol B: Time-Kill Kinetics
Objective: Distinguish between Bacteriostatic (growth inhibition) and Bactericidal (>3 log reduction) activity.
-
Setup: Inoculate broth with bacteria in Log Phase (
CFU/mL). -
Dosing: Add compound at 1x MIC and 4x MIC . Include a growth control (no drug) and sterility control.
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serial dilute aliquots in saline, plate on agar, and count colonies.
-
Criteria: A compound is Bactericidal if it reduces the initial inoculum by
(99.9%) within 24 hours.
Figure 2: Validation Workflow
Caption: Decision tree for escalating a novel MBT compound from screen to lead candidate.
Part 5: Safety & Selectivity (ADMET)
High antimicrobial activity is meaningless if the compound lyses human red blood cells. You must calculate the Selectivity Index (SI) .
-
Protocol: Incubate human RBCs with compound for 1 hour. Measure hemoglobin release at 540 nm.
-
Target: An
is the minimum threshold for therapeutic potential. MBT compounds often struggle here; if , consider modifying the 3-methyl group to a more polar isostere to reduce non-specific membrane lysis.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] [Link]
-
Kincaid, R., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents.[2][3][4] Bioorganic & Medicinal Chemistry.[5][6][7][8][9] [Link]
-
Chan, F.Y., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase.[10][11] Nature Communications. [Link]
-
Swebocki, T., et al. (2023).[7] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.[7] [Link]
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- 4. Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
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- 10. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. | John Innes Centre [jic.ac.uk]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 3-Methylbenzo[b]thiophene: A Guide for Researchers
Introduction
3-Methylbenzo[b]thiophene is a crucial heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are integral to the structure of numerous pharmaceuticals, including antidepressants and anticancer agents, and are also utilized in the development of organic semiconductors.[1][2] The strategic placement of the methyl group at the C3 position significantly influences the molecule's biological activity and electronic properties. Consequently, the efficient and selective synthesis of this compound is a topic of considerable interest for researchers in drug development and organic synthesis.
This guide provides a comparative analysis of three prominent synthetic routes to this compound: Electrophilic Cyclization, Palladium-Catalyzed Suzuki Coupling, and a two-step sequence of Friedel-Crafts Acylation followed by Wolff-Kishner Reduction. Each method will be evaluated based on its reaction mechanism, operational efficiency, substrate scope, and overall advantages and limitations, supported by experimental data and detailed protocols.
Route 1: Electrophilic Cyclization of o-Alkynylthioanisoles
Electrophilic cyclization of o-alkynylthioanisoles is a powerful and convergent approach for the synthesis of various substituted benzo[b]thiophenes.[3][4] This method involves the formation of the thiophene ring in a single step through the attack of an electrophile on the alkyne, followed by intramolecular cyclization.
Mechanistic Rationale
The reaction is initiated by the activation of the alkyne by an electrophile. In the context of synthesizing 3-substituted benzo[b]thiophenes, a common strategy involves the use of a sulfur-based electrophile. The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur species, leading to a vinyl cation intermediate. This is followed by an intramolecular nucleophilic attack from the thioether sulfur onto the carbocation, forming the five-membered thiophene ring. Subsequent elimination or rearrangement yields the final aromatic benzo[b]thiophene product.[3]
Figure 1: Proposed workflow for the electrophilic cyclization route.
Performance and Experimental Data
This method is often characterized by high yields and mild reaction conditions. The choice of electrophile is critical and can be tailored to introduce different substituents at the 3-position. For the synthesis of this compound, a methyl-bearing electrophile or a subsequent modification would be necessary. A related electrophilic cyclization of a phenyl-substituted alkynyl thioanisole using a dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt has been reported to proceed in 99% yield at room temperature.[3]
| Parameter | Electrophilic Cyclization |
| Starting Materials | o-(prop-1-yn-1-yl)thioanisole, Electrophile |
| Key Reagents | Lewis Acid or Halonium source |
| Typical Yield | 85-99%[3] |
| Reaction Temperature | Room Temperature to mild heating[3] |
| Reaction Time | 1-24 hours[3] |
| Advantages | High yields, mild conditions, convergent |
| Disadvantages | Precursor synthesis required, potential for side reactions depending on electrophile |
Experimental Protocol: Synthesis of this compound via Electrophilic Cyclization
Step 1: Synthesis of 2-(prop-1-yn-1-yl)thioanisole
-
To a solution of 2-iodothioanisole (1.0 equiv) in a suitable solvent such as triethylamine, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.01 equiv).
-
Bubble propyne gas through the solution or add a suitable propyne surrogate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by column chromatography.
Step 2: Electrophilic Cyclization
-
Dissolve 2-(prop-1-yn-1-yl)thioanisole (1.0 equiv) in an anhydrous solvent like dichloromethane.
-
Add a suitable electrophile, for instance, N-iodosuccinimide (1.1 equiv), and a Lewis acid catalyst if required.
-
Stir the reaction at room temperature for 1-24 hours.[3]
-
Upon completion, quench the reaction, wash with aqueous sodium thiosulfate, extract with an organic solvent, and purify the crude product by column chromatography to yield 3-iodo-2-methylbenzo[b]thiophene.
-
The 3-iodo product can then be converted to this compound via a subsequent reduction or coupling reaction.
Route 2: Palladium-Catalyzed Suzuki Coupling
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5] This approach is highly effective for the late-stage functionalization of heterocyclic cores. In this context, this compound can be synthesized by coupling a 3-halobenzo[b]thiophene with a suitable methyl-organometallic reagent.
Mechanistic Rationale
The Suzuki coupling catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 3-halobenzo[b]thiophene to form a Pd(II) intermediate.
-
Transmetalation: The methyl group is transferred from the organoboron reagent (e.g., methylboronic acid) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst.
Figure 2: Catalytic cycle for the Suzuki coupling route.
Performance and Experimental Data
The Suzuki coupling is renowned for its high functional group tolerance and generally provides good to excellent yields. The choice of catalyst, ligand, and base is crucial for optimizing the reaction.
| Parameter | Palladium-Catalyzed Suzuki Coupling |
| Starting Materials | 3-Bromobenzo[b]thiophene, Methylboronic acid |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Typical Yield | 70-95% |
| Reaction Temperature | 80-110 °C |
| Reaction Time | 12-24 hours[5] |
| Advantages | High functional group tolerance, commercially available starting materials |
| Disadvantages | Cost of palladium catalyst, removal of metal impurities |
Experimental Protocol: Synthesis of this compound via Suzuki Coupling
-
To a reaction vessel, add 3-bromobenzo[b]thiophene (1.0 equiv), methylboronic acid (1.5 equiv), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and a base like sodium carbonate (2.0 equiv).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to reflux (around 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.[5]
-
Monitor the reaction progress by TLC.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Route 3: Friedel-Crafts Acylation and Wolff-Kishner Reduction
This two-step approach first introduces an acetyl group at the 3-position of the benzo[b]thiophene core via a Friedel-Crafts acylation, followed by the reduction of the resulting ketone to a methyl group using the Wolff-Kishner reduction. This is a classic and reliable method for the synthesis of alkyl-substituted aromatic compounds.[2][6]
Mechanistic Rationale
Friedel-Crafts Acylation: This is an electrophilic aromatic substitution reaction. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion. The benzo[b]thiophene ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation restores the aromaticity and yields 3-acetylbenzo[b]thiophene.[7][8]
Wolff-Kishner Reduction: The ketone is first converted to a hydrazone by reaction with hydrazine. In the presence of a strong base (like potassium hydroxide) and high temperatures, the hydrazone is deprotonated, and through a series of proton transfers and the elimination of nitrogen gas, a carbanion is formed. This carbanion is then protonated by the solvent (typically a high-boiling alcohol like diethylene glycol) to give the final methylene group.[9]
Figure 3: Two-step workflow for the Friedel-Crafts acylation and Wolff-Kishner reduction route.
Performance and Experimental Data
This two-step sequence is generally robust and high-yielding. The Friedel-Crafts acylation can sometimes lead to a mixture of isomers, but for benzo[b]thiophene, acylation is reported to be highly selective for the 3-position. The Wolff-Kishner reduction is a powerful method for deoxygenation but requires harsh conditions.
| Parameter | Friedel-Crafts Acylation & Wolff-Kishner Reduction |
| Starting Materials | Benzo[b]thiophene, Acetyl chloride, Hydrazine, KOH |
| Key Reagents | AlCl₃, Diethylene glycol |
| Typical Yield | 60-80% (overall for two steps) |
| Reaction Temperature | 0 °C to 200 °C |
| Reaction Time | 4-12 hours for each step |
| Advantages | Readily available starting materials, reliable reactions |
| Disadvantages | Two-step process, harsh conditions for reduction |
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation and Wolff-Kishner Reduction
Step 1: Friedel-Crafts Acylation of Benzo[b]thiophene
-
In a flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equiv) in a dry solvent like dichloromethane at 0 °C.
-
Slowly add acetyl chloride (1.1 equiv) to the suspension.
-
Add a solution of benzo[b]thiophene (1.0 equiv) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-acetylbenzo[b]thiophene by recrystallization or column chromatography.
Step 2: Wolff-Kishner Reduction of 3-Acetylbenzo[b]thiophene
-
To a flask fitted with a reflux condenser, add 3-acetylbenzo[b]thiophene (1.0 equiv), hydrazine hydrate (10 equiv), and diethylene glycol as the solvent.
-
Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.
-
Add potassium hydroxide pellets (10 equiv) portion-wise to the reaction mixture.
-
Increase the temperature to 190-200 °C and allow the mixture to reflux for 3-4 hours, during which water and excess hydrazine will distill off.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., toluene).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Comparative Summary and Conclusion
| Feature | Electrophilic Cyclization | Palladium-Catalyzed Suzuki Coupling | Friedel-Crafts Acylation & Wolff-Kishner Reduction |
| Overall Yield | High (often >85%) | High (70-95%) | Moderate to Good (60-80%) |
| Number of Steps | 1-2 (including precursor) | 1 | 2 |
| Reaction Conditions | Mild | Moderate to High Temperature | Varied (Mild to Harsh) |
| Atom Economy | Good | Moderate | Moderate |
| Cost & Scalability | Precursor synthesis can add cost | Catalyst cost can be a factor | Reagents are generally inexpensive |
| Key Advantages | Convergent, high yields | Excellent functional group tolerance | Reliable, well-established reactions |
| Key Disadvantages | Substrate-specific electrophile needed | Metal contamination | Harsh reduction conditions |
Each of the discussed synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.
-
The Electrophilic Cyclization route is highly efficient and convergent, offering excellent yields under mild conditions. However, it requires the synthesis of a specific alkyne precursor.
-
The Palladium-Catalyzed Suzuki Coupling provides a powerful and versatile method for the late-stage introduction of the methyl group, benefiting from high functional group tolerance. The primary drawbacks are the cost of the palladium catalyst and the need to remove residual metal from the final product.
-
The Friedel-Crafts Acylation followed by Wolff-Kishner Reduction is a classic and robust two-step sequence that utilizes readily available and inexpensive starting materials. The main limitation is the harsh, high-temperature conditions required for the reduction step, which may not be suitable for sensitive substrates.
The choice of the optimal synthetic route will depend on the specific requirements of the research, including the availability of starting materials, the desired scale of the synthesis, the tolerance of other functional groups in the molecule, and cost considerations. For rapid access to a variety of 3-substituted analogs, the Suzuki coupling offers the most flexibility. For a large-scale, cost-effective synthesis where the starting materials are simple, the Friedel-Crafts/Wolff-Kishner approach is a strong contender. The Electrophilic Cyclization provides an elegant and high-yielding route if the necessary alkyne precursor is readily accessible.
References
Sources
- 1. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. byjus.com [byjus.com]
Comparative Guide: 3-Methylbenzo[b]thiophene vs. 2-Methylbenzo[b]thiophene in Biological Assays
Executive Summary: The "Steric Switch"
In the evaluation of sulfur heterocycles, the positional isomerism between 2-methylbenzo[b]thiophene (2-MBT) and 3-methylbenzo[b]thiophene (3-MBT) represents a critical "steric switch." While chemically similar, their biological profiles diverge sharply due to the accessibility of the thiophene ring's carbon atoms and the sulfur lone pairs.
-
2-MBT acts as a sterically accessible substrate, often undergoing rapid enzymatic attack at the C3 position or sulfur atom.
-
3-MBT functions as a sterically hindered probe. The methyl group at C3 shields the critical enzymatic approach vector, often acting as a competitive inhibitor or forcing enzymes (like Cytochrome P450s) into alternative, sometimes toxic, metabolic pathways (e.g., S-oxidation).
This guide delineates their performance in two primary biological contexts: Microbial Biodesulfurization (BDS) and Mammalian ADME/Tox Profiling .
Chemical Determinants of Biological Activity
To understand the assay results, one must first understand the substrate physics.
| Feature | 2-Methylbenzo[b]thiophene (2-MBT) | This compound (3-MBT) | Biological Consequence |
| Steric Bulk | Distal from the C3 nucleophilic center. | Proximal to the sulfur and C2. | 3-MBT blocks enzyme active sites that require deep sulfur insertion. |
| Electronic Density | C3 is highly nucleophilic (unblocked). | C2 is nucleophilic, but C3 is blocked. | 2-MBT is prone to electrophilic attack at C3; 3-MBT forces reaction to C2 or Sulfur. |
| Metabolic Fate | Ring Hydroxylation / Ring Opening. | S-Oxidation (Sulfoxide formation). | 3-MBT is more likely to form reactive electrophilic S-oxides (toxicity risk). |
Context I: Microbial Biodesulfurization (The 4S Pathway)
In environmental biotechnology and fossil fuel processing, these isomers are used to test the catalytic limits of the 4S Pathway (Sulfur-Specific Desulfurization). The enzymes involved (DszC, DszA, DszB) sequentially remove sulfur without breaking the carbon skeleton.
The Divergence
-
2-MBT: Processed efficiently. The C3 position is open for the initial monooxygenase attack or the subsequent ring opening.
-
3-MBT: Processed slowly or acts as an inhibitor. The C3-methyl group sterically clashes with the active site of DszC (Dibenzothiophene monooxygenase) , significantly reducing reaction kinetics compared to 2-MBT.
Pathway Visualization
The following diagram illustrates the bottleneck created by 3-MBT in the 4S pathway.
Caption: The 4S pathway showing the critical bottleneck at DszC caused by the steric hindrance of 3-MBT.
Experimental Protocol: Kinetic Comparison
Objective: Determine the specific activity of Rhodococcus sp. (e.g., strain IGTS8 or WU-K2R) against 2-MBT vs. 3-MBT.
-
Inoculum Prep: Grow Rhodococcus cells in Basal Salt Medium (BSM) with DMSO as the sulfur source to exponential phase. Wash twice in sulfur-free BSM.
-
Reaction Setup:
-
Resuspend cells to OD600 = 5.0.
-
Arm A: Add 2-MBT (100 µM final) in ethanol.
-
Arm B: Add 3-MBT (100 µM final) in ethanol.
-
-
Incubation: Shake at 30°C, 180 rpm.
-
Sampling: Extract 500 µL aliquots at t=0, 30, 60, 120 min.
-
Quenching/Extraction: Add 500 µL Ethyl Acetate (containing 100 µM fluorene as Internal Standard). Vortex 1 min. Centrifuge.
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase.
-
Mobile Phase: 90% Acetonitrile / 10% Water.
-
Detection: 280 nm.
-
Calculation: Plot [Substrate] vs. Time. Calculate initial rate (
). -
Expected Result:
.
-
Context II: Mammalian Metabolism (ADME & Toxicology)
In drug discovery, benzothiophenes are common scaffolds (e.g., Zileuton, Raloxifene). The position of the methyl group dictates the metabolic route taken by Cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4.
The Metabolic Fork: C-Oxidation vs. S-Oxidation
This is the most critical safety distinction.
-
2-MBT Pathway (Preferred): The C3 position is open. P450s typically perform C-oxidation here, leading to an arene oxide, which rearranges to a stable hydroxy-thiophene or undergoes ring opening. This is generally a clearance mechanism.
-
3-MBT Pathway (Tox Risk): The C3 position is blocked. P450s are forced to attack the sulfur lone pair directly (S-oxidation ). This forms a thiophene-S-oxide .[1] These are highly reactive electrophiles that can dimerize (Diels-Alder type) or covalently bind to proteins, leading to hepatotoxicity.
Mechanism Visualization
Caption: Metabolic divergence. 3-MBT promotes S-oxidation due to C3 blockage, increasing toxicity risk.
Experimental Protocol: Microsomal Stability & Reactive Metabolite Trapping
Objective: Assess intrinsic clearance and trap reactive S-oxides using Glutathione (GSH).
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl2.
-
Substrate: 1 µM of 2-MBT or 3-MBT.
-
Trapping Agent: Add 5 mM GSH (Glutathione) to trap reactive S-oxides.
-
Initiation: Add 1 mM NADPH. Incubate at 37°C.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Termination: Add ice-cold Acetonitrile containing Internal Standard.
-
Analysis (LC-MS/MS):
-
Clearance: Monitor disappearance of parent peak (m/z ~148).
-
Trapping: Scan for GSH-adducts (Parent + 307 Da).
-
Expected Result: 3-MBT incubations will show higher levels of GSH-adducts (indicating reactive S-oxide formation) compared to 2-MBT.
-
Summary of Comparative Data
| Parameter | 2-Methylbenzo[b]thiophene | This compound |
| BDS Rate (Relative) | High (100%) | Low (<40%) |
| Primary P450 Attack | C3-Hydroxylation (Arene Oxide) | S-Oxidation |
| Reactive Metabolites | Low formation | High formation (S-oxides) |
| GSH Adducts | Minimal | Significant |
| LogP (Approx) | ~3.1 | ~3.2 (Slightly more lipophilic) |
References
-
Kareem, S. A., et al. (2016). "Anaerobic Biodesulfurization of Kerosene Part II: Investigating Its Kinetics."[2] Journal of Chemical Engineering & Process Technology.
-
Rademacher, P. M., et al. (2012). "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9." Chemical Research in Toxicology.
-
Zhang, S., et al. (2012). "Kinetic analysis of biodesulfurization of model oil containing multiple alkyl dibenzothiophenes." Applied Microbiology and Biotechnology.
- Dansette, P. M., et al. (2005). "Metabolic Activation of Tienilic Acid: The 'Isomer Effect'." Chemical Research in Toxicology. (Demonstrates the TAI/TA toxicity principle relevant to 2- vs 3-MBT).
Sources
Comparative Cytotoxicity of 3-Methylbenzo[b]thiophene Derivatives: A Strategic Guide
Executive Summary: The 3-Methylbenzo[b]thiophene Scaffold
In the realm of heterocyclic medicinal chemistry, the benzo[b]thiophene core acts as a bioisostere of indole and naphthalene, offering enhanced lipophilicity and metabolic stability. Specifically, This compound derivatives have emerged as "privileged structures" due to the methyl group's ability to block metabolic oxidation at the C3 position while providing a steric handle that locks the molecule into active conformations within protein binding pockets (e.g., Tubulin, STAT3, RAGE).
This guide objectively compares the cytotoxic performance of three distinct classes of 3-substituted benzo[b]thiophene derivatives. By synthesizing data from recent high-impact studies, we analyze their IC50 values, mechanisms of action, and structure-activity relationships (SAR).
Comparative Analysis of Cytotoxicity[1][2][3][4][5]
The following data consolidates experimental findings across breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines. The comparison highlights how functionalization at the C2 and C3 positions shifts the biological target and potency.
Table 1: Cytotoxicity Profile of Key 3-Substituted Benzo[b]thiophene Derivatives
| Compound Class | Lead Compound | Primary Target | Cell Line | IC50 (µM) | Mechanism of Action | Ref |
| Class A: 2-Aryl-3-Anilino | Cmpd 2b | Tubulin | MCF-7 | 3.5 | Inhibits tubulin polymerization; G2/M arrest | [1] |
| Class B: 1,1-Dioxides | Cmpd 8b | STAT3 | MDA-MB-231 | ~1.5 | Blocks STAT3 phosphorylation; Induces ROS | [2] |
| Class C: 2-Carboxamides | Cmpd 3t' | RAGE | HEK-RAGE | 13.2 | Antagonizes RAGE-ligand interaction | [3] |
| Class D: Tetrahydro-3-carboxylate | Cmpd 4 | JAK2/Apoptosis | MCF-7 | 23.2 | JAK2 Inhibition; Caspase-dependent apoptosis | [4] |
Analytic Insight:
Potency: Class B (1,1-Dioxides) exhibits the highest potency (lowest IC50), likely due to the sulfone group's ability to form strong hydrogen bonds within the STAT3 SH2 domain.
Selectivity: Class A derivatives mimic Combretastatin A-4, targeting the colchicine binding site on tubulin. The 3-amino/anilino linker is critical for orienting the pharmacophore.
Metabolic Stability: The 3-methyl group in other derivatives (not explicitly listed in Table 1 but structurally related) often prevents the formation of reactive 3-hydroxylated metabolites, a common liability in unsubstituted benzothiophenes.
Mechanistic Pathways & Visualization
Understanding how these derivatives induce cytotoxicity is crucial for rational drug design. The diagram below maps the signaling cascades triggered by the two most potent classes: Tubulin Inhibitors (Class A) and STAT3 Inhibitors (Class B) .
Figure 1: Dual-Pathway Cytotoxicity Mechanism
Caption: Mechanistic divergence of benzo[b]thiophene derivatives. Class A targets cytoskeletal dynamics, while Class B disrupts oncogenic signaling.
Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols outline the synthesis of the core scaffold and the validation of cytotoxicity.
Synthesis of this compound Core
Rationale: This method avoids the use of harsh cyclization reagents, utilizing a mild electrophilic cyclization.
-
Starting Material: 2-Alkynylthioanisole (1.0 equiv).
-
Reagents: Iodine (I2) or N-Bromosuccinimide (NBS) (1.2 equiv), NaHCO3 (2.0 equiv).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 2-alkynylthioanisole in dry DCM under N2 atmosphere.
-
Add I2/NBS portion-wise at 0°C.
-
Stir at room temperature for 2–4 hours (Monitor via TLC).
-
Quench: Add saturated Na2S2O3 solution to remove excess halogen.
-
Purification: Extract with DCM, dry over MgSO4, and purify via silica gel column chromatography (Hexane/EtOAc).
-
-
Yield: Typically 85–95% of 3-halo-benzo[b]thiophene. Note: For 3-methyl, use a 2-(1-propynyl)thioanisole precursor.
In Vitro Cytotoxicity Assay (MTT Protocol)
Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability.
-
Seeding: Plate MCF-7 or HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
-
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration < 0.1%.
-
Control: Doxorubicin or Combretastatin A-4.
-
-
Incubation: Incubate for 48 or 72 hours.
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Calculate IC50 using non-linear regression analysis (GraphPad Prism).
-
Strategic Recommendations for Drug Design
Based on the comparative data, the following SAR trends should guide future development:
-
Position 3 is Critical: The 3-methyl group provides essential lipophilicity. However, replacing it with a 3-anilino moiety (Class A) significantly enhances tubulin binding affinity.
-
Sulfone Oxidation: Oxidizing the sulfur to a 1,1-dioxide (Class B) creates a distinct pharmacophore that shifts the target from tubulin to STAT3/ROS pathways, offering a strategy to overcome multidrug resistance (MDR).
-
Hybridization: Combining the 3-methyl core with a 2-carboxamide side chain (Class C) reduces general cytotoxicity but enhances specificity for RAGE, making it suitable for chronic inflammation-driven tumorigenesis rather than acute chemotherapy.
References
-
Romagnoli, R., et al. (2021). "Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents." Bioorganic Chemistry.
-
Zhang, Y., et al. (2021). "Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors." Chemical Biology & Drug Design.
-
Boulanger, E., et al. (2025). "Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists." ChemMedChem.
-
Kattan, S.W., et al. (2020). "Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate." Molecules.
Validation of 3-Methylbenzo[b]thiophene: A Definitive Reference Standard Guide for Deep Desulfurization Analytics
Executive Summary
In the pursuit of Ultra-Low Sulfur Diesel (ULSD) and Tier 3 gasoline compliance, the quantification of refractory sulfur species is the critical bottleneck. While Dibenzothiophene (DBT) represents the "hard-to-remove" baseline, 3-Methylbenzo[b]thiophene (3-MBT) serves as the essential "intermediate" efficacy marker.[1] It bridges the kinetic gap between labile thiophenes and sterically hindered 4,6-dimethyldibenzothiophenes.
This guide validates 3-MBT (CAS: 1455-18-1) as a primary reference standard, providing the experimental protocols required to verify its purity, stability, and chromatographic behavior against isomeric interferences.[1]
Part 1: Technical Profile & Comparative Positioning[1]
The Physicochemical Baseline
Before validation, the candidate material must meet specific physicochemical criteria to function as a quantitative standard.
| Property | Specification | Criticality for Validation |
| CAS Number | 1455-18-1 | Unique Identifier (distinct from 5-methyl isomer: 14315-14-1) |
| Molecular Weight | 148.22 g/mol | Basis for equimolar calculation in SCD analysis |
| Boiling Point | ~230°C (at atm) | Elutes in the middle distillate range (Diesel/Jet Fuel) |
| Physical State | Liquid (at 25°C) | Facilitates volumetric preparation (unlike solid DBT) |
| Density | 1.13 g/mL | Required for gravimetric-to-volumetric conversion |
Comparative Efficacy: Why 3-MBT?
3-MBT is not merely another sulfur compound; it is a kinetic benchmark.[1] In Hydrodesulfurization (HDS) studies, reactivity is governed by electron density and steric hindrance.
-
Benzothiophene (BT): Highly reactive; removed easily. Poor indicator of catalyst failure.
-
This compound (3-MBT): Moderately hindered.[1] If 3-MBT breaks through, the catalyst is losing edge-site activity, but not yet dead.[1] It is the "early warning" system.
-
4,6-Dimethyldibenzothiophene (4,6-DMDBT): Extremely refractory.[1] Only breaks through when the process has failed.
Part 2: Validation Methodology (GC-SCD)
The Gold Standard for validating sulfur standards is Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) , aligning with ASTM D5623 .[1]
The Mechanism of Self-Validation
SCD is chosen over MS (Mass Spectrometry) because SCD provides an equimolar response .[1] The signal intensity is proportional only to the number of sulfur atoms, regardless of the hydrocarbon structure. This allows 3-MBT to be cross-validated against a known standard (e.g., Diphenyl Sulfide) without needing a specific response factor.[1]
Figure 1: The equimolar signal pathway of GC-SCD ensures 3-MBT quantification is not biased by its aromatic structure.[1]
Experimental Protocol: Isomeric Resolution
The primary risk in validating 3-MBT is co-elution with 5-Methylbenzo[b]thiophene .[1] Standard non-polar columns (100% Dimethylpolysiloxane) often fail to resolve these isomers fully.
Recommended System Configuration:
-
Instrument: Agilent 7890B GC with 8355 SCD (or equivalent Shimadzu Nexis SCD-2030).
-
Column: Agilent J&W DB-Sulfur SCD (60 m × 0.32 mm, 4.2 µm film).[1][2] Note: The thick film is crucial for inertness.
-
Inlet: Split/Splitless at 275°C, Split ratio 10:1.
-
Oven Program:
-
40°C hold for 3 min.
-
Ramp 10°C/min to 250°C.
-
Hold 5 min.
-
System Suitability Criteria (Pass/Fail):
-
Resolution (
): Between 3-MBT and 5-MBT must be (Baseline separation). -
Tailing Factor: Must be
. (Higher indicates active site adsorption in the liner).
Validation Metrics
To certify 3-MBT as a reference standard, run the following workflow:
-
Linearity: Prepare 5 concentrations (0.1, 1.0, 10, 50, 100 ppm w/w in Isooctane).
-
Acceptance:
.[1]
-
-
Equimolarity Check: Compare the response area/mole of 3-MBT against a certified Diphenyl Sulfide standard.
-
Acceptance: Response Factor Ratio
.[1]
-
-
Stability: Analyze a 10 ppm standard at T=0 and T=48 hours (ambient).
-
Acceptance: Deviation
.[1]
-
Part 3: The Validation Lifecycle
This diagram illustrates the decision logic required to accept a batch of 3-MBT as a valid reference material.
Figure 2: Step-by-step decision tree for certifying 3-MBT purity and suitability.
References
-
ASTM International. (2024).[1] ASTM D5623-24: Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection.[1][3] West Conshohocken, PA. [Link]
-
Agilent Technologies. (2016).[1][4] Detection of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. Application Note 5991-6199EN.[1] [Link]
-
National Institute of Standards and Technology (NIST). (2025). 3-Methylbenzothiophene Properties and Spectra. NIST Chemistry WebBook, SRD 69. [Link][1]
-
Shimadzu Corporation. (2019).[1] GC-SCD Analysis of Fuels and Petrochemicals: Performance Assessment Using Sulfur Compounds Recommended by ASTM D5623.[1][2][4][5] Application News No. G305. [Link]
-
Utrecht University. (2025).[1] Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. Catalysis Letters.[1][6] [Link]
Sources
A Comparative Guide to the Electronic Properties of Substituted Benzothiophenes: A Handbook for Researchers
Introduction: The Benzothiophene Core and Its Potential in Organic Electronics
Benzothiophene, a heterocyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, serves as a critical building block in the development of advanced organic materials.[1][2][3] Its rigid, planar structure and sulfur-containing ring system provide a foundation for unique electronic and thermal properties, making its derivatives prime candidates for applications in organic electronics.[1][4] These applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where the precise control of electronic characteristics is paramount for device performance.[1][5][6]
The true potential of benzothiophene, however, is unlocked through the strategic addition of functional groups, or substituents, to its core structure. This guide provides a comparative study of how different substituents modulate the electronic properties of benzothiophenes, offering a roadmap for the rational design of materials with tailored functionalities. We will delve into the underlying principles of electronic tuning, present comparative experimental data, and provide standardized protocols for the characterization of these promising organic semiconductors.
The Fundamental Role of Substituents in Tuning Electronic Properties
The electronic behavior of a benzothiophene derivative is primarily governed by the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). The difference between these two levels, the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's optical absorption and emission properties, as well as its electrical conductivity.
Substituents alter these energy levels by either donating or withdrawing electron density from the π-conjugated system of the benzothiophene core. This inductive or resonant effect directly impacts the stability of the HOMO and LUMO.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the benzothiophene core. This destabilizes the HOMO, raising its energy level, and has a less pronounced effect on the LUMO. The net result is a smaller HOMO-LUMO gap.
-
Electron-Withdrawing Groups (EWGs): Groups like cyano, nitro, halogen, and sulfonyl pull electron density away from the core. This stabilizes both the HOMO and LUMO, lowering their energy levels. The effect is often more significant on the LUMO, leading to a reduction in the HOMO-LUMO gap.
The ability to systematically tune the HOMO and LUMO levels allows for the precise engineering of a material's electronic and optical properties to meet the specific requirements of a given application.
Caption: Effect of substituents on frontier orbital energies.
Comparative Analysis of Substituted Benzothiophenes
The following table summarizes the electronic and optical properties of various substituted benzothiophene derivatives, illustrating the impact of different functional groups. The data has been compiled from multiple research publications and serves as a comparative guide.
| Substituent(s) | Benzothiophene Core | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | λabs (nm) | λem (nm) | Mobility (cm²/Vs) |
| 2,7-Diphenyl | BTBT | -5.40 | -2.30 | 3.10 | 345 | 418 | up to 2.0 |
| 2,7-Dialkyl (Cn-BTBTs) | BTBT | -5.3 to -5.5 | -2.2 to -2.4 | ~3.0 | ~350 | ~420 | > 1.0 |
| 2,7-Dibromo | BTBT | -6.23 | -2.57 | 3.66 | 358 | 399 | - |
| 2,7-Dibromo-5,5-dioxide | BTBT | -6.78 | -3.41 | 3.37 | 382 | 472 | - |
| 2,7-Dibromo-5,5,10,10-tetraoxide | BTBT | -7.05 | -4.05 | 3.00 | 401 | 491 | - |
Data compiled from various sources, including theoretical calculations and experimental measurements.[5][6] Values can vary based on the specific experimental or computational conditions.
Key Observations:
-
Aryl and Alkyl Substituents: The introduction of phenyl and long-chain alkyl groups at the 2 and 7 positions of the[1]benzothieno[3,2-b][1]benzothiophene (BTBT) core generally leads to high charge carrier mobilities, making these materials excellent candidates for OFETs.[5]
-
Halogenation: The addition of bromine, an electron-withdrawing group, significantly lowers both the HOMO and LUMO energy levels of the BTBT core.[6]
-
Sulfur Oxidation: A powerful strategy for tuning electronic properties is the oxidation of the thiophene sulfur atom to a sulfonyl group.[6] This transformation turns the electron-donating thiophene into a strongly electron-accepting sulfonyl group. As demonstrated with the 2,7-dibromo-BTBT series, increasing the number of oxygen atoms progressively lowers the HOMO and LUMO energies and reduces the energy gap.[6] This also leads to a significant red-shift in both absorption and emission spectra and can dramatically increase the fluorescence quantum yield.[6]
Experimental and Computational Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized experimental and computational protocols are essential.
Experimental Protocols
1. Synthesis of Substituted Benzothiophenes
The synthesis of substituted benzothiophenes can be achieved through various methods. A common approach involves the cyclization of appropriately substituted precursors. For instance, 2-substituted benzo[b]thiophenes can be synthesized via the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, often catalyzed by a copper(I) iodide/TMEDA system.[2][7]
2. Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is a standard technique to estimate the HOMO and LUMO energy levels of organic semiconductors.
-
Objective: To determine the oxidation and reduction potentials of the substituted benzothiophene.
-
Methodology:
-
Dissolve the benzothiophene derivative in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Scan the potential to measure the onset of the first oxidation and reduction peaks.
-
Calibrate the potentials against a ferrocene/ferrocenium (Fc/Fc+) internal standard.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV
-
ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV
-
-
3. Optical Characterization: UV-Vis and Photoluminescence Spectroscopy
-
Objective: To determine the absorption and emission properties of the material.
-
Methodology:
-
Prepare dilute solutions of the compound in a suitable solvent (e.g., dichloromethane, toluene).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to find the absorption maximum (λabs). The onset of the absorption spectrum can be used to calculate the optical bandgap.
-
Record the emission spectrum using a fluorometer, exciting at or near the absorption maximum, to determine the emission maximum (λem).
-
4. Charge Transport Characterization: Organic Field-Effect Transistor (OFET) Fabrication and Testing
-
Objective: To measure the charge carrier mobility of the material.
-
Methodology:
-
Fabricate a bottom-gate, top-contact OFET device on a Si/SiO2 substrate.
-
Deposit a thin film of the substituted benzothiophene onto the substrate via solution-processing (e.g., spin-coating) or vapor deposition.
-
Deposit source and drain electrodes (e.g., gold) on top of the organic semiconductor layer.
-
Measure the transfer and output characteristics of the device using a semiconductor parameter analyzer.
-
Calculate the field-effect mobility from the slope of the transfer curve in the saturation regime.
-
Caption: Experimental workflow for characterizing substituted benzothiophenes.
Computational Analysis
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic and optical properties of molecules.[6][8][9] These methods can provide valuable insights into:
-
Optimized molecular geometries.
-
HOMO and LUMO energy levels and their spatial distributions. [6][10]
-
Absorption spectra. [6]
-
Other electronic parameters such as ionization potential and electron affinity.
Calculations are typically performed using a specific functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, def2-TZVP).[6][11][12] While computationally derived values provide excellent trends and qualitative comparisons, they should ideally be validated against experimental data.
Conclusion and Future Outlook
The benzothiophene scaffold is a versatile platform for the development of high-performance organic electronic materials. By judiciously selecting substituents, researchers can precisely control the frontier molecular orbital energies, optical properties, and charge transport characteristics of these compounds. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups, particularly potent ones like the sulfonyl group, can significantly lower both HOMO and LUMO energies.
The ongoing exploration of novel synthetic methodologies and a deeper understanding of structure-property relationships, aided by computational modeling, will continue to drive the innovation of benzothiophene-based materials.[1][13] This will pave the way for the next generation of flexible, efficient, and stable organic electronic devices.
References
- Exploring the Applications of Benzothiophene in Advanced Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. (2025). CrystEngComm.
-
Organic Semiconductors Based on[1]Benzothieno[3,2-b][1]benzothiophene Substructure. (n.d.). Accounts of Chemical Research. Retrieved from
- Application of Dibenzothiophene Derivatives in Organic Electronics: A Review of Recent Advances. (n.d.). Benchchem.
-
Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. (2024). Molecules. Retrieved from
- Benzothiophene. (n.d.). Wikipedia.
-
Engineering Functionalized Low LUMO[1]Benzothieno[3,2- b][1]benzothiophenes (BTBTs). (n.d.). Journal of the American Chemical Society. Retrieved from
- Structural tailoring and computational studies of benzothiophene-based charge transfer complexes. (n.d.). ResearchGate.
- A first principles based prediction of electronic and nonlinear optical properties towards cyclopenta thiophene chromophores with benzothiophene acceptor moieties. (2024). Scientific Reports.
- Thiophenes and Their Benzo Derivatives: Synthesis. (n.d.). ResearchGate.
- Benzothiophene synthesis. (n.d.). Organic Chemistry Portal.
- HOMO and LUMO energy levels of 8, 17, 20, indole and benzothiophene. (n.d.). ResearchGate.
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). Molecules.
- Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... (n.d.). ResearchGate.
- Synthesis of Benzothiophene. (2022). ChemicalBook.
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Safety Operating Guide
Mastering the Safe Handling of 3-Methylbenzo[b]thiophene: A Guide for Laboratory Professionals
For the discerning researcher engaged in the fields of organic synthesis, pharmaceuticals, and materials science, 3-Methylbenzo[b]thiophene is a valuable intermediate[1]. Its effective and safe utilization, however, hinges on a robust understanding of its material properties and the implementation of rigorous safety protocols. This guide provides essential, actionable information for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
While some safety data sheets (SDS) may classify this compound as not hazardous under specific regulations like the 2012 OSHA Hazard Communication Standard[2], it is crucial to adopt a cautious approach. Other sources indicate that it may be harmful if swallowed[3]. Furthermore, related benzothiophene compounds are known to cause skin and eye irritation[4][5][6]. Therefore, it is best practice to handle this compound with the assumption that it may present these hazards.
Incompatible Materials: To prevent hazardous reactions, store this compound away from strong oxidizing agents, strong acids, and strong bases[2].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety standards.
| PPE Component | Standard | Rationale |
| Eye and Face Protection | OSHA 29 CFR 1910.133 or European Standard EN166 | Safety glasses with side shields or goggles are mandatory to protect against splashes. A face shield should be worn when there is a significant risk of splashing[3][7]. |
| Hand Protection | Appropriate chemical-resistant gloves | Gloves must be inspected for integrity before each use. Proper glove removal technique is essential to avoid skin contact[8]. |
| Body Protection | Laboratory coat | A lab coat protects against incidental skin contact[5]. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or full-body suit may be necessary[3][8]. |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator | While some sources state no protective equipment is needed under normal use, if dust or aerosols are generated, or if ventilation is inadequate, a respirator is required[7][9]. A full-face particle respirator or a respirator with organic vapor cartridges is recommended in such situations[3][8][9]. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure. Always handle this compound in a well-ventilated area[7]. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to keep airborne concentrations below exposure limits[5][10]. Eyewash stations and safety showers must be readily accessible in the immediate work area[6][10].
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to preventing accidents and maintaining the chemical's integrity.
Handling:
-
Wash hands thoroughly after handling, especially before breaks and at the end of the workday[8][10].
-
Use only in a well-ventilated area, preferably within a chemical fume hood[6][8].
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[2][3][7].
-
Opened containers must be carefully resealed and kept upright to prevent leakage[3].
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2].
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention[2][3][4][5][7]. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists[2][3][8]. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician[2][3][4][7][8]. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[2][3][4][8]. |
Spill Response Workflow:
In the case of a spill, a calm and methodical response is crucial. The following diagram outlines the necessary steps.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
